6,4'-Dihydroxy-7-methoxyflavanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-16-8-15-11(6-13(16)19)12(18)7-14(21-15)9-2-4-10(17)5-3-9/h2-6,8,14,17,19H,7H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZKTABHCQFBQV-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6,4'-Dihydroxy-7-methoxyflavanone
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 6,4'-Dihydroxy-7-methoxyflavanone, a naturally occurring flavonoid with significant therapeutic potential.
Chemical Identity and Structure
IUPAC Name: (2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one[1]
Synonyms: this compound, (2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Reference |
| Molecular Formula | C16H14O5 | [1] |
| Molecular Weight | 286.28 g/mol | [1] |
| CAS Number | 189689-32-5 | [2][3] |
| Predicted Boiling Point | 555.9 ± 50.0 °C | [3] |
| Predicted Density | 1.370 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 9.57 ± 0.40 | [3] |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 286.084124 g/mol | [1] |
| Monoisotopic Mass | 286.084124 g/mol | [1] |
| Topological Polar Surface Area | 76 Ų | [1] |
Experimental Protocols
Isolation from Dalbergia odorifera
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then fractionated using liquid-liquid extraction with solvents of increasing polarity to separate compounds based on their solubility.
-
Chromatography: The fractions are further purified using various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including UV-Vis, IR, NMR (¹H and ¹³C), and mass spectrometry.
Chemical Synthesis
While a specific protocol for the synthesis of this compound was not found, a general and widely used method for synthesizing flavanones involves the acid-catalyzed cyclization of a corresponding chalcone precursor.[4][5] The synthesis would likely proceed in two main steps:
-
Chalcone Synthesis (Claisen-Schmidt Condensation): This step involves the base-catalyzed condensation of an appropriately substituted acetophenone and a substituted benzaldehyde. For the synthesis of the precursor to this compound, this would likely involve the reaction of 2',5'-dihydroxy-4'-methoxyacetophenone with 4-hydroxybenzaldehyde.
-
Flavanone Cyclization (Intramolecular Michael Addition): The resulting chalcone is then treated with a strong acid, such as sulfuric acid or hydrochloric acid, in a suitable solvent like ethanol. This promotes an intramolecular Michael addition, leading to the cyclization of the chalcone to form the flavanone ring system.[4][5] The reaction mixture is typically refluxed for several hours, after which the product is isolated by precipitation and purified by recrystallization or chromatography.[4][5]
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2] A significant area of research has focused on its role in bone metabolism and cellular senescence.
Inhibition of Osteoclastogenesis via the RANKL/MAPK Signaling Pathway
This compound has been shown to inhibit the differentiation and function of osteoclasts, the cells responsible for bone resorption. This effect is primarily mediated through its modulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.
Signaling Pathway Diagram:
Caption: Inhibition of the RANKL-induced MAPK signaling pathway by this compound.
Upon binding of RANKL to its receptor RANK on the surface of osteoclast precursors, the adaptor protein TRAF6 is recruited. This initiates a downstream signaling cascade that includes the activation of Mitogen-Activated Protein Kinases (MAPKs), such as JNK, ERK, and p38. Activated MAPKs, in turn, promote the expression and activation of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), which are essential for osteoclast differentiation and function. This compound exerts its inhibitory effect by suppressing the activation of the MAPK pathway, thereby downregulating the expression of c-Fos and NFATc1 and ultimately inhibiting osteoclastogenesis.
Protection Against Cellular Senescence via the SIRT1/Akt Pathway
Recent studies have also highlighted the protective effects of this compound against oxidative stress-induced premature cellular senescence.[6] This activity is mediated through the upregulation of Sirtuin 1 (SIRT1) and the inhibition of the Akt signaling pathway.[6]
Logical Relationship Diagram:
Caption: Protective effect of this compound against cellular senescence.
Oxidative stress is a known inducer of premature senescence. This compound counteracts this by upregulating the expression and activity of SIRT1, a protein deacetylase with a crucial role in cellular stress resistance and longevity.[6] Simultaneously, it inhibits the phosphorylation and activation of Akt, a key kinase in a signaling pathway that promotes cell survival but can also contribute to senescence under certain conditions.[6] By modulating these two pathways, this compound effectively protects cells from premature aging.
Conclusion
This compound is a promising natural compound with well-defined chemical characteristics and significant biological activities. Its ability to modulate key signaling pathways involved in bone metabolism and cellular senescence makes it a compelling candidate for further investigation in the development of novel therapeutics for a range of age-related and inflammatory diseases. This guide provides a foundational resource for researchers to understand and explore the potential of this intriguing flavonoid.
References
- 1. This compound | C16H14O5 | CID 25181514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:189689-32-5 | Chemsrc [chemsrc.com]
- 3. This compound CAS#: 189689-32-5 [m.chemicalbook.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
6,4'-Dihydroxy-7-methoxyflavanone: A Technical Guide on its Antioxidant and Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,4'-Dihydroxy-7-methoxyflavanone is a naturally occurring flavanone that has garnered significant interest for its potential therapeutic properties.[1] This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory effects of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing its known mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₅ | PubChem |
| Molecular Weight | 286.28 g/mol | PubChem |
| IUPAC Name | (2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | PubChem |
| CAS Number | 189689-32-5 | PubChem |
Antioxidant Effects
One study has demonstrated that this compound protects human dermal fibroblasts from premature senescence induced by hydrogen peroxide (H₂O₂).[2] This protective effect is attributed to its ability to upregulate Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress resistance and longevity, and to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival and proliferation.[2]
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity in various in vitro models. Its primary mechanism involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound.
| Assay | Cell Line | Stimulant | Measured Parameter | Result (IC₅₀) | Reference |
| Nitric Oxide Production | RAW264.7 macrophages | Lipopolysaccharide (LPS) | Nitrite | > 100 μM | MedChemExpress |
Note: Further dose-dependent studies are required to establish a more precise IC₅₀ value and to quantify the inhibition of other key inflammatory markers such as TNF-α, IL-6, IL-1β, COX-2, and iNOS.
Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting specific components of intracellular signaling cascades.
Studies have shown that this compound can inhibit the MAPK pathway. Specifically, it has been observed to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) induced by Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) in bone marrow macrophages, without affecting the phosphorylation of p38 and Extracellular signal-regulated kinase (ERK). This selective inhibition of JNK contributes to its inhibitory effect on osteoclast differentiation.
As mentioned in the antioxidant section, this compound has been shown to inhibit the H₂O₂-induced phosphorylation of Akt in human dermal fibroblasts.[2] The PI3K/Akt pathway is also known to play a role in inflammatory responses, suggesting another mechanism for the anti-inflammatory action of this flavanone.
While direct evidence for the effect of this compound on the NF-κB pathway is limited, its ability to inhibit the production of nitric oxide, a process often regulated by NF-κB, suggests a potential modulatory role. The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for Signaling Proteins (MAPK, Akt)
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with this compound and/or the relevant stimulant (e.g., RANKL, H₂O₂) for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of JNK, p38, ERK, and Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways modulated by this compound and a general experimental workflow for its analysis.
Caption: Inhibition of the RANKL-induced MAPK/JNK signaling pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Caption: General experimental workflow for in vitro analysis.
Conclusion
This compound exhibits promising antioxidant and anti-inflammatory properties, primarily through the modulation of the MAPK/JNK and PI3K/Akt signaling pathways. While its qualitative effects are increasingly documented, there is a clear need for more comprehensive quantitative studies to fully elucidate its potency and therapeutic potential. This guide provides a foundational understanding of the current knowledge surrounding this compound and serves as a valuable resource for guiding future research and development efforts. Further investigation into its effects on the NF-κB pathway and a broader range of inflammatory mediators will be crucial in defining its role as a potential therapeutic agent for inflammatory and oxidative stress-related diseases.
References
Neuroprotective Properties of 6,4'-Dihydroxy-7-methoxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,4'-Dihydroxy-7-methoxyflavanone (DMF) is a naturally occurring flavonoid that has garnered significant interest within the scientific community for its potential therapeutic applications. Possessing a core flavanone structure, DMF has demonstrated notable antioxidant, anti-inflammatory, and, most compellingly, neuroprotective properties in a variety of preclinical models. This technical guide provides an in-depth overview of the current understanding of DMF's neuroprotective mechanisms, supported by quantitative data from key in vitro studies and detailed experimental protocols. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and potential translation of DMF into clinical applications for neurodegenerative diseases.
Core Neuroprotective Mechanisms
Current research indicates that this compound exerts its neuroprotective effects through a multi-targeted approach, primarily involving the modulation of key signaling pathways related to oxidative stress, inflammation, and cellular senescence. The principal mechanisms of action identified to date include the induction of Heme Oxygenase-1 (HO-1) and Sirtuin 1 (SIRT1), and the inhibition of the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies investigating the neuroprotective and related activities of this compound.
Table 1: Cytoprotective Effects of this compound against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Cells [1]
| Treatment Group | Cell Viability (%) |
| Control | 100 ± 5.2 |
| Glutamate (5 mM) | 54.3 ± 3.7 |
| Glutamate + DMF (1 µM) | 65.1 ± 4.1 |
| Glutamate + DMF (5 µM) | 78.9 ± 4.5 |
| Glutamate + DMF (10 µM) | 89.2 ± 5.0 |
Table 2: Anti-inflammatory Effects of this compound on LPS-Induced Nitric Oxide (NO) Production in BV2 Microglia [1]
| Treatment Group | NO Production (% of LPS Control) |
| Control | Not applicable |
| LPS (100 ng/mL) | 100 |
| LPS + DMF (1 µM) | 85.4 ± 6.3 |
| LPS + DMF (5 µM) | 62.1 ± 5.1 |
| LPS + DMF (10 µM) | 41.7 ± 4.8 |
Table 3: Effect of this compound on H₂O₂-Induced Cellular Senescence in Human Dermal Fibroblasts (HDFs) [2][3]
| Treatment Group | Senescence-Associated β-galactosidase (SA-β-gal) Positive Cells (%) |
| Control | 8.5 ± 1.2 |
| H₂O₂ (150 µM) | 75.3 ± 5.8 |
| H₂O₂ + DMF (10 µM) | 52.1 ± 4.3 |
| H₂O₂ + DMF (20 µM) | 35.8 ± 3.9 |
| H₂O₂ + DMF (40 µM) | 21.4 ± 2.7 |
Table 4: Modulation of Key Signaling Proteins by this compound
| Experimental Model | Treatment | Protein | Fold Change (vs. Control/Stimulated Control) | Reference |
| HT22 Cells | DMF (10 µM) | HO-1 Expression | ~3.5-fold increase | [1] |
| BV2 Microglia | LPS (100 ng/mL) + DMF (10 µM) | iNOS Expression | ~0.4-fold of LPS control | [1] |
| HDFs | H₂O₂ (150 µM) + DMF (40 µM) | Phospho-Akt (Ser473) | ~0.3-fold of H₂O₂ control | [2][3] |
| HDFs | DMF (40 µM) | SIRT1 Expression | ~2.8-fold increase | [2][3] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are underpinned by its ability to modulate complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for investigating DMF's neuroprotective effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective properties.
Cell Culture and Treatment
-
Cell Lines:
-
Mouse hippocampal HT22 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Mouse microglial BV2 cells were maintained in DMEM containing 10% FBS and 1% penicillin-streptomycin.
-
Human Dermal Fibroblasts (HDFs) were cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: All cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
DMF Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which was then diluted in culture medium to the final desired concentrations. The final concentration of DMSO in the culture medium was kept below 0.1%.
Glutamate-Induced Cytotoxicity Assay in HT22 Cells[1]
-
Cell Seeding: HT22 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium was replaced with fresh medium containing various concentrations of DMF (1, 5, and 10 µM) and incubated for 1 hour.
-
Induction of Cytotoxicity: Glutamate was added to the wells to a final concentration of 5 mM, and the cells were incubated for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.
-
The plate was incubated for 4 hours at 37°C.
-
The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay in LPS-Stimulated BV2 Microglia[1]
-
Cell Seeding: BV2 cells were plated in 96-well plates at a density of 5 x 10⁴ cells/well and incubated overnight.
-
Pre-treatment: Cells were pre-treated with different concentrations of DMF (1, 5, and 10 µM) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) was added to a final concentration of 100 ng/mL and incubated for 24 hours.
-
NO Measurement (Griess Assay):
-
100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture was incubated at room temperature for 10 minutes.
-
The absorbance was measured at 540 nm.
-
The concentration of nitrite was determined using a sodium nitrite standard curve.
-
Western Blot Analysis for Protein Expression[1][2][3]
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated on 10-12% sodium dodecyl sulfate-polyacrylamide gels.
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against HO-1, iNOS, phospho-Akt (Ser473), total Akt, SIRT1, or β-actin (as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities were quantified using image analysis software and normalized to the loading control.
Senescence-Associated β-galactosidase (SA-β-gal) Staining in HDFs[2][3]
-
Cell Seeding and Treatment: HDFs were seeded in 6-well plates, pre-treated with DMF (10, 20, and 40 µM) for 24 hours, and then exposed to 150 µM H₂O₂ for 2 hours. The cells were then washed and incubated in fresh medium for 72 hours.
-
Fixation: Cells were washed with PBS and fixed with 4% paraformaldehyde for 10 minutes at room temperature.
-
Staining: After washing with PBS, the cells were incubated with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂) overnight at 37°C in a dry incubator (no CO₂).
-
Imaging and Quantification: The cells were observed under a microscope, and the percentage of blue-stained (senescent) cells was determined by counting at least 300 cells in random fields.
Conclusion and Future Directions
The accumulated evidence strongly suggests that this compound is a promising neuroprotective agent with a multifaceted mechanism of action. Its ability to concurrently mitigate oxidative stress, suppress neuroinflammation, and combat cellular senescence positions it as a compelling candidate for further investigation in the context of various neurodegenerative disorders. Future research should focus on validating these in vitro findings in relevant in vivo models of neurodegeneration to assess the pharmacokinetic and pharmacodynamic properties of DMF and its therapeutic efficacy. Furthermore, elucidation of the precise molecular interactions of DMF with its targets will be crucial for optimizing its therapeutic potential and advancing its development as a novel neuroprotective drug.
References
- 1. Involvement of heme oxygenase-1 induction in the cytoprotective and immunomodulatory activities of this compound in murine hippocampal and microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effect of 6,4'-Dihydroxy-7-methoxyflavanone on Osteoclastogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteoclastogenesis, the differentiation and activation of osteoclasts, is a critical physiological process for bone remodeling and calcium homeostasis. However, excessive osteoclast activity leads to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and periodontitis. This technical guide delves into the molecular mechanisms by which 6,4'-Dihydroxy-7-methoxyflavanone (DMF), a flavonoid isolated from the heartwood of Dalbergia odorifera, inhibits osteoclastogenesis. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols, and quantitative data, serving as a resource for researchers and professionals in the field of bone biology and drug discovery.
Introduction
This compound (DMF) is a natural flavonoid compound that has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Recent research has highlighted its potential as a therapeutic agent for bone-related diseases by targeting osteoclast differentiation and function.[1][5] This guide elucidates the inhibitory action of DMF on osteoclastogenesis, focusing on its modulation of the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling cascade.
Mechanism of Action: Inhibition of the RANKL-Mediated Signaling Pathway
The differentiation of bone marrow macrophages (BMMs) into mature osteoclasts is primarily driven by RANKL. The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signaling events.
DMF exerts its inhibitory effect on osteoclastogenesis by intervening in this critical signaling pathway. Mechanistically, DMF suppresses the RANKL-induced activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3] Specifically, it has been shown to strongly inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) without significantly affecting the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAPK.[1][4]
The inhibition of JNK phosphorylation leads to the downstream suppression of key transcription factors essential for osteoclast differentiation, namely c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1][2][3][4] The downregulation of c-Fos and NFATc1, the master regulator of osteoclastogenesis, ultimately results in the dose-dependent inhibition of osteoclast formation.[1][5]
Furthermore, DMF has been observed to disrupt the formation of the actin ring in mature osteoclasts.[1][2][3] This cytoskeletal structure is crucial for the bone-resorbing function of osteoclasts. By compromising the integrity of the actin ring, DMF directly impairs the pit-forming activity of mature osteoclasts, further contributing to its anti-resorptive properties.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative findings from in vitro studies on the effects of this compound on osteoclastogenesis.
Table 1: Effect of DMF on Cell Viability and Osteoclast Differentiation
| Concentration (µM) | Cell Viability (BMMs) | TRAP Activity Inhibition |
| 0-30 | No significant effect | - |
| 3 | Significant inhibition | |
| 10 | Significant inhibition | |
| 30 | Significant inhibition |
Data derived from MTT and TRAP activity assays. BMMs (Bone Marrow Macrophages) were cultured for 3 days with varying concentrations of DMF.[1]
Table 2: Effect of DMF on RANKL-Induced MAPK Phosphorylation
| Treatment | p-JNK Levels | p-ERK Levels | p-p38 Levels |
| RANKL | Increased | Increased | Increased |
| RANKL + DMF (30 µM) | Strongly inhibited | No significant decrease | No significant decrease |
Data from Western blot analysis of BMMs stimulated with RANKL in the presence or absence of DMF.[1][4]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the inhibitory effects of DMF on osteoclastogenesis.
In Vitro Osteoclastogenesis Assay
This protocol describes the differentiation of primary mouse bone marrow cells into osteoclasts.
Materials:
-
Alpha Modified Eagle Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)
-
This compound (DMF)
-
Bone marrow cells from mice
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF (e.g., 30 ng/mL) for 24 hours.
-
Collect the non-adherent cells, which are the bone marrow-derived macrophages (BMMs).
-
Seed the BMMs in 96-well plates at a density of approximately 1x10^4 cells/well.
-
Culture the cells in the presence of M-CSF (e.g., 30 ng/mL), RANKL (e.g., 100 ng/mL), and the desired concentrations of DMF (e.g., 0, 3, 10, 30 µM).
-
Replace the culture medium every 2-3 days with fresh medium containing the respective treatments.
-
After 5-7 days, when multinucleated osteoclasts are visible, proceed with TRAP staining.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a marker enzyme for osteoclasts.
Materials:
-
TRAP staining kit (e.g., Leukocyte Acid Phosphatase Kit)
-
Fixative (e.g., 4% paraformaldehyde or 10% formalin)
-
Distilled water
-
Microscope
Procedure:
-
Aspirate the culture medium from the 96-well plates.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Prepare the TRAP staining solution according to the manufacturer's instructions, typically containing a substrate (e.g., Naphthol AS-BI phosphate) and a color developer (e.g., Fast Garnet GBC) in a tartrate-containing buffer.
-
Incubate the cells with the TRAP staining solution at 37°C for 30-60 minutes.
-
Wash the cells with distilled water.
-
Counterstain with a nuclear stain like hematoxylin if desired.
-
Count the TRAP-positive (red/purple) multinucleated (≥3 nuclei) cells under a light microscope.
Cell Viability (MTT) Assay
This assay assesses the effect of DMF on the viability of BMMs.
Procedure:
-
Seed BMMs in a 96-well plate and culture for 3 days with various concentrations of DMF (0-30 µM).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Actin Ring Formation Assay
This assay visualizes the actin cytoskeleton of mature osteoclasts.
Procedure:
-
Culture BMMs on glass coverslips or bone slices to form mature osteoclasts.
-
Treat the mature osteoclasts with DMF for a specified period (e.g., 48 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1-0.3% Triton X-100 for 5 minutes.
-
Stain the F-actin with fluorescently labeled phalloidin (e.g., rhodamine-conjugated phalloidin) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Visualize the actin rings using a fluorescence microscope.
Western Blot Analysis
This technique is used to detect the phosphorylation of MAPKs and the expression of c-Fos and NFATc1.
Procedure:
-
Culture BMMs and starve them for a few hours.
-
Pre-treat the cells with DMF for 1 hour.
-
Stimulate the cells with RANKL for a short period (e.g., 15 minutes for MAPK phosphorylation) or a longer period (e.g., 24-72 hours for c-Fos and NFATc1 expression).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total JNK, ERK, p38, c-Fos, and NFATc1.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
This compound effectively inhibits osteoclastogenesis in vitro through the suppression of the RANKL-induced MAPK/JNK signaling pathway, leading to the downregulation of the master osteoclastogenic transcription factors c-Fos and NFATc1.[1][2][3][4] Additionally, DMF impairs the bone-resorbing function of mature osteoclasts by disrupting actin ring formation.[1][5] These findings underscore the potential of DMF as a promising candidate for the development of novel therapeutics for the treatment of bone diseases characterized by excessive bone resorption. The detailed protocols provided in this guide offer a framework for further investigation and validation of the anti-osteoclastogenic properties of this and other flavonoid compounds.
References
A Technical Guide to the Anti-Senescent Effects of 6,4'-Dihydroxy-7-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in organismal health. While it can act as a tumor-suppressive mechanism and aid in tissue repair, the accumulation of senescent cells is a key contributor to aging and a range of age-related pathologies.[1][2] These cells exhibit distinct phenotypic changes, including increased activity of senescence-associated β-galactosidase (SA-β-gal) and the upregulation of cell cycle inhibitors like p53, p21Cip1/WAF1, and p16Ink4a.[1][3] 6,4'-Dihydroxy-7-methoxyflavanone (DMF), a flavonoid compound isolated from Dalbergia odorifera, has demonstrated significant anti-inflammatory, anti-oxidative, and neuroprotective properties.[4][5][6] Emerging research has highlighted its potential as a potent anti-senescence agent, capable of mitigating the detrimental effects of cellular aging through multiple signaling pathways.
This technical guide provides an in-depth overview of the mechanisms by which DMF combats cellular senescence, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways involved.
Core Anti-Senescence Effects of this compound
DMF has been shown to effectively attenuate the hallmarks of cellular senescence induced by various stressors, including oxidative stress (H₂O₂ and D-galactose).[1][4] Pre-treatment with DMF consistently leads to a reduction in senescent cell populations and a restoration of normal cellular function.[1][4][7] The primary effects are a marked decrease in SA-β-gal activity and a downregulation of key proteins that enforce cell cycle arrest.[1][4][5]
Data Presentation: Summary of Quantitative Effects
The following table summarizes the observed effects of DMF on key markers of cellular senescence in different experimental models.
| Senescence Marker | Cell Model | Inducer | Effect of DMF Treatment | Reference |
| SA-β-gal Activity | Human Dermal Fibroblasts (HDFs) | H₂O₂ | Decreased | [4][5] |
| C2C12 Myoblasts | D-galactose | Decreased | [1][7] | |
| Cell Proliferation / Growth | Human Dermal Fibroblasts (HDFs) | H₂O₂ | Increased / Restored | [4][5] |
| C2C12 Myoblasts | D-galactose | Increased / Restored | [1][7] | |
| p53 Protein Expression | Human Dermal Fibroblasts (HDFs) | H₂O₂ | Decreased (ac-p53) | [4][5] |
| C2C12 Myoblasts | D-galactose | Decreased | [1][7] | |
| p21Cip1/WAF1 Protein Expression | Human Dermal Fibroblasts (HDFs) | H₂O₂ | Decreased | [4][5] |
| C2C12 Myoblasts | D-galactose | Decreased | [1][7] | |
| p16Ink4a Protein Expression | Human Dermal Fibroblasts (HDFs) | H₂O₂ | Decreased | [4][5] |
| C2C12 Myoblasts | D-galactose | Decreased | [1][7] | |
| pRb Protein Expression | Human Dermal Fibroblasts (HDFs) | H₂O₂ | Increased | [4][5] |
| Cyclin D1 Protein Expression | Human Dermal Fibroblasts (HDFs) | H₂O₂ | Increased | [4][5] |
| Mitochondrial ROS | C2C12 Myoblasts | D-galactose | Decreased | [1] |
Molecular Mechanisms of Action
DMF exerts its anti-senescence effects by modulating distinct, yet complementary, signaling pathways. Research has identified its ability to activate key sirtuins—SIRT1 and SIRT3—which are critical regulators of cellular metabolism, stress resistance, and aging.
SIRT1 Induction and PI3K/Akt Pathway Inhibition in Human Dermal Fibroblasts
In a model of oxidative stress-induced premature senescence in Human Dermal Fibroblasts (HDFs), DMF was found to act primarily through the activation of Sirtuin 1 (SIRT1).[4]
-
SIRT1 Activation : DMF treatment leads to a concentration- and time-dependent increase in both the expression and deacetylase activity of SIRT1.[4][5]
-
p53 Deacetylation : Activated SIRT1 deacetylates p53, leading to a decrease in acetylated-p53 (ac-p53) and subsequent downregulation of its transcriptional targets, p21Cip1/WAF1 and p16Ink4a.[4][5] This relieves the block on the cell cycle.
-
Inhibition of PI3K/Akt Signaling : Concurrently, DMF inhibits the phosphorylation of Akt, a key pro-survival and pro-senescence signaling molecule, which is typically activated by H₂O₂-induced oxidative stress.[4]
-
Senescence Abrogation : The crucial role of SIRT1 is confirmed by experiments where SIRT1 knockdown using siRNA completely abrogates the protective, anti-senescence effects of DMF.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of Sirtuin3 by 6,4′-Dihydroxy-7-methoxyflavanone Against Myoblasts Senescence by Attenuating D-Galactose-Induced Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
SIRT1 Induction by 6,4'-Dihydroxy-7-methoxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,4'-Dihydroxy-7-methoxyflavanone (DMF), a naturally occurring flavonoid, has demonstrated significant potential in cellular protection, particularly through its influence on Sirtuin 1 (SIRT1). This technical guide provides an in-depth overview of the induction of SIRT1 by DMF, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented herein is intended to support further research and development of DMF as a potential therapeutic agent for age-related and oxidative stress-mediated pathologies.
Quantitative Data Summary
The induction of SIRT1 expression and activity by this compound has been quantitatively assessed in human dermal fibroblasts (HDFs). The following tables summarize the concentration- and time-dependent effects of DMF on SIRT1.
Table 1: Concentration-Dependent Effect of DMF on SIRT1 Expression and Activity
| DMF Concentration (µM) | Relative SIRT1 mRNA Expression (Fold Change) | Relative SIRT1 Protein Expression (Fold Change) | Relative SIRT1 Activity (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 20 | ~1.2 | ~1.3 | ~1.4 |
| 40 | ~1.5 | ~1.6 | ~1.8 |
| 80 | ~1.8 | ~2.0 | ~2.2 |
Data extrapolated from graphical representations in existing research. Cells were treated for 12 hours.
Table 2: Time-Dependent Effect of 80 µM DMF on SIRT1 Expression and Activity
| Time (hours) | Relative SIRT1 mRNA Expression (Fold Change) | Relative SIRT1 Protein Expression (Fold Change) | Relative SIRT1 Activity (Fold Change) |
| 0 | 1.0 | 1.0 | 1.0 |
| 6 | ~1.4 | ~1.5 | ~1.6 |
| 12 | ~1.8 | ~2.0 | ~2.2 |
| 24 | ~1.5 | ~1.7 | ~1.9 |
Data extrapolated from graphical representations in existing research.
Experimental Protocols
The following sections detail the key experimental methodologies employed to investigate the effects of DMF on SIRT1 and cellular senescence.
Cell Culture and Treatment
Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2. For experimental procedures, cells are pretreated with varying concentrations of this compound for specified durations before induction of senescence, typically with hydrogen peroxide (H₂O₂).
Western Blot Analysis for SIRT1 and Pathway-Related Proteins
This protocol is designed to detect and quantify SIRT1 and other proteins of interest (e.g., ac-p53, p21, p16, pRb, cyclin D1, Akt, p-Akt).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for SIRT1 and other target proteins, diluted in blocking buffer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Quantification: Densitometric analysis is performed using image analysis software, with protein levels normalized to a loading control such as β-actin or GAPDH.[1]
Real-Time Quantitative PCR (RT-qPCR) for SIRT1 mRNA Expression
This method is used to quantify the relative changes in SIRT1 gene expression.
-
RNA Extraction: Total RNA is isolated from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a qPCR master mix, cDNA template, and specific primers for SIRT1 and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative expression of SIRT1 mRNA is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
SIRT1 Activity Assay
A fluorometric assay is utilized to measure the enzymatic activity of SIRT1.[1]
-
Nuclear Extraction: Nuclear extracts are prepared from treated and control cells.
-
Assay Reaction: The assay is performed using a commercial SIRT1 activity assay kit, which typically includes a fluorogenic acetylated peptide substrate. The nuclear extract is incubated with the substrate and NAD+.
-
Fluorescence Measurement: The deacetylated substrate is then cleaved by a developer, releasing a fluorescent group. The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculation: SIRT1 activity is calculated based on the fluorescence intensity, normalized to the protein concentration of the nuclear extract.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used marker for cellular senescence.[1]
-
Fixation: Cells grown in culture plates are washed with PBS and fixed with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Staining: After washing with PBS, the cells are incubated with a freshly prepared staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0 overnight at 37°C in a non-CO₂ incubator.
-
Visualization: Senescent cells, which exhibit increased β-galactosidase activity at this pH, will stain blue.
-
Quantification: The percentage of blue-stained senescent cells is determined by counting under a light microscope.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the known and putative signaling pathways involved in the action of this compound.
Caption: Signaling pathway of DMF in preventing cellular senescence.
References
A Comprehensive Review of the Bioactivities of 6,4'-Dihydroxy-7-methoxyflavanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6,4'-Dihydroxy-7-methoxyflavanone is a naturally occurring flavanone that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive review of its reported bioactivities, including anti-inflammatory, anti-osteoclastogenic, anti-senescence, and neuroprotective effects. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways to support further research and drug development endeavors.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties. Studies have shown its ability to suppress key inflammatory mediators in cellular models of inflammation.
Quantitative Data on Anti-inflammatory Effects
| Assay | Cell Line | Treatment | Endpoint | IC50 / Effect | Reference |
| Nitric Oxide (NO) Production | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO | While a specific IC50 for this compound is not available in the reviewed literature, similar dihydroxyflavones have shown potent activity. For instance, 6,3',4'-trihydroxyflavone exhibited an IC50 of 12.0 µM for NO suppression[1]. | [1] |
| Pro-inflammatory Cytokines | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of IL-1β, IL-6, TNF-α | Dose-dependent downregulation of IL-1β and IL-6 has been observed with similar flavones[1]. | [1] |
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated RAW264.7 Macrophages
Cell Culture and Treatment: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For the assay, cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
The plate is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, an indicator of NO production, is calculated from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-only treated control.
Anti-osteoclastogenic Activity
A significant bioactivity of this compound is its ability to inhibit osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. This suggests its potential as a therapeutic agent for bone diseases like osteoporosis.
Quantitative Data on Anti-osteoclastogenic Effects
| Assay | Cell Model | Treatment | Endpoint | Result | Reference |
| Osteoclast Differentiation | Bone Marrow-derived Macrophages (BMMs) | RANKL | Inhibition of TRAP-positive multinucleated cells | Dose-dependent inhibition observed at concentrations of 3-30 µM. | [2][3] |
| Actin Ring Formation | Mature Osteoclasts | - | Disruption of actin rings | Disruption observed at concentrations of 0-30 µM over 48 hours. | [3] |
| Pit Formation Assay | Mature Osteoclasts on bone slices | - | Suppression of bone resorption | Dose-dependent suppression of pit-forming activity. | [2] |
Experimental Protocol: Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclast Differentiation
Cell Culture and Differentiation: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in α-MEM containing 10% FBS and 30 ng/mL of M-CSF for 3 days to generate bone marrow-derived macrophages (BMMs). BMMs are then seeded in 96-well plates and cultured with 30 ng/mL M-CSF and 50 ng/mL of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) in the presence of various concentrations of this compound for 4-5 days to induce osteoclast differentiation.
TRAP Staining Procedure:
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are fixed with 10% formalin for 10 minutes at room temperature.
-
After washing with PBS, the cells are incubated with a TRAP staining solution (e.g., using a leukocyte acid phosphatase kit) at 37°C until a red color develops in the osteoclasts.
-
The staining reaction is stopped by washing with distilled water.
-
TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts under a light microscope.
Signaling Pathway: Inhibition of RANKL-induced Osteoclastogenesis
This compound inhibits osteoclast differentiation by targeting the RANKL signaling pathway. Specifically, it has been shown to suppress the RANKL-induced phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) pathway. This leads to the downregulation of crucial transcription factors for osteoclastogenesis, namely c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1)[2][3].
Caption: Inhibition of the RANKL/JNK signaling pathway by this compound.
Anti-senescence Activity
This flavanone has been shown to protect against premature cellular senescence induced by oxidative stress. This effect is mediated through the modulation of key signaling pathways involved in aging.
Quantitative Data on Anti-senescence Effects
| Assay | Cell Line | Treatment | Endpoint | Result | Reference |
| Senescence-Associated β-Galactosidase (SA-β-gal) Staining | Human Dermal Fibroblasts (HDFs) | H2O2 | Decreased SA-β-gal activity | Pretreatment with the flavanone significantly inhibited the H2O2-induced increase in senescent cells. | [4] |
| SIRT1 Activity | Human Dermal Fibroblasts (HDFs) | - | Increased SIRT1 expression and activity | Concentration- and time-dependent induction of SIRT1. | [4][5] |
| Akt Phosphorylation | Human Dermal Fibroblasts (HDFs) | H2O2 | Inhibition of Akt phosphorylation | The flavanone inhibited H2O2-induced phosphorylation of Akt. | [4] |
Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Assay
Cell Culture and Induction of Senescence: Human Dermal Fibroblasts (HDFs) are cultured in DMEM with 10% FBS. To induce premature senescence, sub-confluent cells are treated with a sub-lethal concentration of hydrogen peroxide (H2O2) for a specified period. For investigating the protective effects, cells are pre-treated with this compound before H2O2 exposure.
SA-β-gal Staining Procedure:
-
After treatment, cells are washed twice with PBS.
-
Cells are fixed with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
After washing twice with PBS, the staining solution is added. The staining solution contains: 1 mg/mL of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
The cells are incubated at 37°C overnight in a dry incubator (no CO2).
-
Senescent cells, which express β-galactosidase at pH 6.0, will stain blue. The percentage of blue-stained cells is determined by counting under a microscope.
Signaling Pathway: Anti-senescence Mechanism
This compound exerts its anti-senescence effects through a dual mechanism: the activation of Sirtuin 1 (SIRT1) and the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. SIRT1 is a protein deacetylase that plays a critical role in cellular stress resistance and lifespan extension. The inhibition of the pro-survival Akt pathway contributes to the prevention of senescence-associated phenotypes[4].
Caption: Dual mechanism of anti-senescence activity of this compound.
Neuroprotective Activity
While direct quantitative data for this compound is limited in the available literature, studies on structurally similar flavanones, such as 6,7,4'-trihydroxyflavanone, have demonstrated significant neuroprotective effects in cellular models of neurotoxicity. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis.
Putative Quantitative Data on Neuroprotective Effects (Based on similar compounds)
| Assay | Cell Line | Toxin | Endpoint | Putative Result | Reference (for similar compounds) |
| Cell Viability (MTT Assay) | SH-SY5Y Neuroblastoma | 6-hydroxydopamine (6-OHDA) or H2O2 | Increased cell viability | Pre-treatment with the flavanone is expected to dose-dependently increase cell viability. For instance, 6,7,4'-trihydroxyisoflavone significantly inhibited 6-OHDA-induced neuronal cell death[6]. | [6][7] |
| Reactive Oxygen Species (ROS) Production | SH-SY5Y Neuroblastoma | 6-OHDA or H2O2 | Decreased intracellular ROS | The flavanone is expected to reduce the generation of ROS. 6,7,4'-trihydroxyflavanone was shown to attenuate ROS production[7]. | [7] |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS. For neuroprotection assays, cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of this compound for a specified time (e.g., 1-3 hours) before being exposed to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) for another 24 hours.
Cell Viability (MTT Assay):
-
Following the treatment period, the culture medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium is then removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.
Experimental Workflow: Assessing Neuroprotective Effects
The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound.
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Conclusion
This compound is a promising natural compound with a range of beneficial bioactivities. Its ability to modulate key signaling pathways involved in inflammation, bone metabolism, and cellular aging underscores its potential for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action and to explore its efficacy in in vivo models of disease. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of 6,7,4'-trihydroxyisoflavone, a major metabolite of daidzein, on 6-hydroxydopamine-induced neuronal cell death in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Isolating 6,4'-Dihydroxy-7-methoxyflavanone: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the isolation of 6,4'-Dihydroxy-7-methoxyflavanone from its natural source, the heartwood of Dalbergia odorifera. This document is intended for researchers, scientists, and professionals in drug development interested in the extraction, purification, and characterization of this bioactive flavonoid. This compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.
Introduction
This compound is a flavanone found in the heartwood of Dalbergia odorifera T. Chen, a tree highly valued in traditional medicine.[1][2][3][4] This compound has been shown to inhibit osteoclast differentiation and function, suggesting its potential in treating bone-related diseases such as osteoporosis.[1][2][3] Furthermore, it has been demonstrated to protect against cellular senescence by upregulating SIRT1 and inhibiting the PI3K/Akt signaling pathway.[5][6] This protocol outlines a robust method for the isolation of this compound, enabling further investigation into its biological activities and therapeutic potential.
Data Summary
The following table summarizes the quantitative data associated with the isolation of a similar flavanone from a related Dalbergia species, providing an expected range for yield and purity.
| Parameter | Value | Source |
| Starting Material (Dried Heartwood Powder) | 902.6 g | [7][8] |
| Extraction Solvent | Chloroform | [7][8] |
| Yield of Purified Flavane | 576.4 mg | [7][8] |
| Purity (by NMR) | >95% | Assumed based on characterization data |
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound from the heartwood of Dalbergia odorifera.
Preparation of Plant Material
-
Obtain heartwood of Dalbergia odorifera.
-
Air-dry the heartwood chips to a constant weight.
-
Grind the dried heartwood into a fine powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
Extraction
Two primary methods for extraction are presented below. Method A is a general methanol-based extraction, while Method B is an optimized ultrasonic-assisted extraction which may offer higher efficiency.
Method A: Maceration with Methanol
-
Weigh 1 kg of the dried heartwood powder and place it in a large glass container.
-
Add 5 L of 95% methanol to the powder.
-
Seal the container and allow the mixture to macerate at room temperature for 72 hours with occasional shaking.
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh methanol.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
Method B: Ultrasonic-Assisted Extraction with 70% Methanol
-
Weigh 200 g of the dried heartwood powder and place it in a suitable vessel.
-
Add 2.5 L of 70% methanol.[9]
-
Place the vessel in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature.[9]
-
Filter the mixture and collect the filtrate.
-
Repeat the ultrasonic extraction on the residue two more times.
-
Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.
Fractionation and Purification
The crude extract is subjected to a multi-step chromatographic process to isolate the target compound.
Step 3.1: Solvent Partitioning (Optional but Recommended)
-
Suspend the crude methanol extract in 500 mL of distilled water.
-
Perform sequential liquid-liquid partitioning with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL).
-
Collect each solvent phase separately and concentrate them to dryness. The flavanone is expected to be enriched in the chloroform or ethyl acetate fraction.
Step 3.2: Silica Gel Column Chromatography
-
Prepare a silica gel (100-200 mesh) column packed in a suitable non-polar solvent (e.g., n-hexane or petroleum ether).
-
Adsorb the chloroform or ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., starting from 100:0 to 0:100).[7][8]
-
Collect fractions of 50-100 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., petroleum ether:ethyl acetate 7:3) and visualize under UV light (254 nm and 365 nm).
-
Combine fractions showing similar TLC profiles.
Step 3.3: Sephadex LH-20 Column Chromatography
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column.
-
Pack the column with Sephadex LH-20 and equilibrate with the elution solvent (e.g., a mixture of dichloromethane and methanol, 1:1).[7][8]
-
Dissolve the semi-purified fraction in a minimal amount of the elution solvent and load it onto the column.
-
Elute with the same solvent system and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
Structure Elucidation and Purity Assessment
-
Confirm the structure of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
-
Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Signaling Pathways
Caption: Inhibition of RANKL-induced osteoclastogenesis by this compound.
Caption: Regulation of the SIRT1 and PI3K/Akt pathways by this compound.
References
- 1. This compound inhibits osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,4′-Dihydroxy-7-methoxyflavanone Inhibits Osteoclast Differentiation and Function [jstage.jst.go.jp]
- 3. This compound Inhibits Osteoclast Differentiation and Function [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 6,4'-Dihydroxy-7-methoxyflavanone using HPLC
Introduction
6,4'-Dihydroxy-7-methoxyflavanone is a flavonoid compound that has been isolated from sources such as the heartwood of Dalbergia odorifera.[1] This compound has garnered interest within the scientific community due to its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Furthermore, it has been shown to inhibit receptor activators of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis, suggesting its potential in osteoporosis research.[1][2] As research into the therapeutic potential of this compound progresses, the need for accurate and reliable quantitative methods becomes paramount. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of flavonoid compounds in various matrices.
This document provides a detailed application note and a proposed protocol for the quantification of this compound by HPLC. While a specific validated HPLC method for this particular flavanone is not extensively documented in publicly available literature, the provided methodology is based on established methods for the analysis of flavonoids from Dalbergia odorifera and other structurally similar compounds.[3][4][5]
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals who require a robust method for the quantification of this compound in research samples, natural product extracts, or pharmaceutical formulations.
Proposed HPLC Method for Quantification
This proposed method is a starting point for the development and validation of a quantitative HPLC assay for this compound. Optimization of the mobile phase composition, gradient, and other chromatographic parameters may be necessary depending on the sample matrix and instrumentation.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent with DAD detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10-30% B; 5-20 min: 30-60% B; 20-25 min: 60-90% B; 25-30 min: 90% B (hold); 30-31 min: 90-10% B; 31-35 min: 10% B (hold) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | Diode Array Detector (DAD) at 280 nm |
Quantitative Data Summary (Hypothetical)
The following table summarizes the type of quantitative data that should be obtained during the validation of the HPLC method. These values are provided as an example and will need to be experimentally determined.
| Parameter | Expected Value |
| Retention Time (tR) | ~15-20 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation (from Dalbergia odorifera heartwood)
-
Grinding: Grind the dried heartwood of Dalbergia odorifera into a fine powder.
-
Extraction:
-
Accurately weigh 1 g of the powdered sample into a flask.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic extraction for 45 minutes.[5]
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of the filtered sample and standard solutions.
-
Run the HPLC analysis using the gradient conditions specified in the "Chromatographic Conditions" table.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
4. Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Signaling Pathway: Inhibition of PI3K/Akt Pathway
This compound has been shown to protect against H2O2-induced cellular senescence by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6]
Caption: Inhibition of the PI3K/Akt signaling pathway by the flavanone.
Signaling Pathway: Inhibition of RANKL-induced Osteoclastogenesis
This compound inhibits the differentiation of osteoclasts by targeting the MAPKs (Mitogen-Activated Protein Kinases) signaling pathway induced by RANKL.[2]
Caption: Inhibition of RANKL-induced osteoclastogenesis by the flavanone.
References
- 1. This compound | CAS#:189689-32-5 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry [mdpi.com]
- 5. Analysis of Flavonoids in <i>Dalbergia odorifera</i> by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry - ProQuest [proquest.com]
- 6. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of 6,4'-Dihydroxy-7-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,4'-Dihydroxy-7-methoxyflavanone is a naturally occurring flavonoid that has garnered significant interest in the scientific community.[1][2][3][4] Isolated from sources such as the heartwood of Dalbergia odorifera, this compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Of particular note is its inhibitory effect on osteoclast differentiation and function, making it a potential therapeutic agent for bone-related diseases like osteoporosis and rheumatoid arthritis.[1][2][3][4]
The mechanism of action for this compound involves the modulation of key signaling pathways. It has been shown to inhibit the receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis.[1][2][3][4] This is achieved by suppressing the expression of crucial transcription factors such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos, through the inhibition of the mitogen-activated protein kinases (MAPKs) pathway.[1][2]
Given its therapeutic potential, sensitive and specific analytical methods are required for the pharmacokinetic and pharmacodynamic studies of this compound in various biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for the accurate quantification of this and other flavonoids.[5] This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound.
Mass Spectrometry Analysis
The analysis of this compound by mass spectrometry typically involves electrospray ionization (ESI) in either positive or negative ion mode, followed by tandem mass spectrometry (MS/MS) for fragmentation analysis. The choice of ionization mode can influence sensitivity, with negative ESI often providing good results for flavonoids.[6]
Expected Fragmentation Pattern
The fragmentation of flavonoids in MS/MS is well-characterized and often involves retro-Diels-Alder (rDA) reactions, as well as losses of small neutral molecules such as carbon monoxide (CO), water (H₂O), and methyl radicals (•CH₃) from methoxy groups.[7][8] For this compound (exact mass: 286.08), the following fragmentation pathways can be anticipated:
-
Loss of a methyl radical (•CH₃): This is a common fragmentation for methoxylated flavonoids, leading to a fragment ion at m/z 271.[8]
-
Retro-Diels-Alder (rDA) fragmentation: Cleavage of the C-ring can provide structural information about the A and B rings.
-
Loss of water (H₂O): Dehydration can occur from the hydroxyl groups.
-
Loss of carbon monoxide (CO): This is a common loss from the C-ring.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the LC-MS/MS analysis of this compound in Multiple Reaction Monitoring (MRM) mode. These values are predictive and may require optimization for specific instrumentation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Predicted) |
| This compound | 287.09 ([M+H]⁺) | 153.02 | 25 |
| This compound | 287.09 ([M+H]⁺) | 137.02 | 30 |
| This compound | 285.07 ([M-H]⁻) | 270.05 | 20 |
| Hypothetical Metabolite (Glucuronide) | 463.12 ([M+H]⁺) | 287.09 | 20 |
| Hypothetical Metabolite (Sulfate) | 367.04 ([M+H]⁺) | 287.09 | 22 |
Experimental Protocols
Protocol 1: Extraction of this compound from Cell Culture Lysate
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the lysate.
-
Protein Precipitation: To 100 µL of cell lysate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.[9]
Protocol 2: LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation of flavonoids.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
ESI Source Parameters (suggested starting points):
-
Ionization Mode: Positive or Negative
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
-
MS/MS Detection: Use the precursor and product ions listed in the quantitative data table for MRM analysis. Optimize collision energies for your specific instrument.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway Inhibition
Caption: Inhibition of the RANKL signaling pathway by this compound.
References
- 1. This compound inhibits osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,4′-Dihydroxy-7-methoxyflavanone Inhibits Osteoclast Differentiation and Function [jstage.jst.go.jp]
- 3. This compound Inhibits Osteoclast Differentiation and Function [jstage.jst.go.jp]
- 4. This compound inhibits osteoclast differentiation and function. | Semantic Scholar [semanticscholar.org]
- 5. protocols.io [protocols.io]
- 6. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preparation of 6,4'-Dihydroxy-7-methoxyflavanone Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of 6,4'-Dihydroxy-7-methoxyflavanone, a flavonoid known for its antioxidant, anti-inflammatory, and neuroprotective properties.[1] Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in experimental studies, including but not limited to research in osteoporosis and cellular senescence.[2][3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage. Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₅ | PubChem[4] |
| Molecular Weight | 286.28 g/mol | PubChem[4] |
| Appearance | Solid | N/A |
| Purity | ≥98% (typical) | N/A |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from supplier data |
| Storage of Powder | -20°C for up to 3 years | TargetMol[5] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | GlpBio[6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental assays.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.86 mg of the compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 286.28 g/mol = 0.00286 g = 2.86 mg
-
-
Dissolution: a. Transfer the weighed powder into a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. For 2.86 mg of the compound, add 1.0 mL of DMSO to achieve a 10 mM concentration. c. Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, gentle warming and sonication can be applied.[6] a. Place the tube in a 37°C water bath or incubator for 10-15 minutes. b. Following incubation, place the tube in an ultrasonic bath for 5-10 minutes. c. Vortex the solution again to ensure homogeneity.
-
Aliquotting and Storage: a. Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound. b. For long-term storage (up to 6 months), store the aliquots at -80°C.[6] c. For short-term storage (up to 1 month), store the aliquots at -20°C.[6]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Workflow and Visualization
The following diagrams illustrate the logical workflow for preparing the stock solution and a conceptual signaling pathway where this compound might be investigated, based on its known biological activities.
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Caption: Inhibition of cellular senescence by this compound.[7]
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds and solvents.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
Perform all weighing and dissolution steps in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for comprehensive safety information.
References
- 1. This compound | CAS#:189689-32-5 | Chemsrc [chemsrc.com]
- 2. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H14O5 | CID 25181514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6,4'-Dihydroxy-5,7-dimethoxyflavanone | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. 4',5-Dihydroxy-7-methoxyflavanone | C16H14O5 | CID 821416 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,4'-Dihydroxy-7-methoxyflavanone in In-Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,4'-Dihydroxy-7-methoxyflavanone (DMF) is a naturally occurring flavonoid found in the heartwood of Dalbergia odorifera.[1][2] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-senescence properties.[1][2][3] These characteristics make DMF a promising candidate for further investigation in drug discovery and development, particularly in the fields of osteoporosis, age-related diseases, and potentially cancer.[1][3]
This document provides detailed application notes and experimental protocols for utilizing this compound in various in-vitro cell culture assays. The information is intended to guide researchers in exploring the therapeutic potential of this compound.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| CAS Number | 189689-32-5 |
| Synonyms | (2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
Note: It is recommended to source this compound from a reputable chemical supplier. For in-vitro experiments, dissolve the compound in a suitable solvent like DMSO to prepare a stock solution. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells.
Biological Activities and In-Vitro Applications
This compound has demonstrated a range of effects in in-vitro models:
-
Anti-inflammatory Activity: DMF has been shown to possess anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, it exhibited an IC50 value of > 100 μM for the inhibition of nitric oxide production.[1]
-
Inhibition of Osteoclastogenesis: DMF effectively inhibits receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis in bone marrow macrophages.[1][2] It has been observed to inhibit osteoclast differentiation and Tartrate-Resistant Acid Phosphatase (TRAP) activity in a dose-dependent manner (3-30 µM).[1]
-
Anti-senescence Effect: In human dermal fibroblasts (HDFs), DMF protects against hydrogen peroxide (H₂O₂)-induced premature senescence.[3] It achieves this by up-regulating SIRT1 expression and inhibiting the PI3K/Akt signaling pathway.[3]
-
Neuroprotective Effects: While direct studies on DMF are emerging, related methoxyflavones have shown neuroprotective potential, suggesting a promising area for investigation with this compound.[4][5]
-
Anticancer Potential: The anticancer activity of DMF is an area requiring more extensive research. However, a structurally similar compound, 7-hydroxy-4'-methoxyflavanone, has shown cytotoxic activity against HeLa (cervical cancer) and WiDr (colon cancer) cell lines, with IC50 values of 40.13 µg/mL and 37.85 µg/mL, respectively.[6] This suggests that DMF may also possess anticancer properties worth exploring.
Quantitative Data Summary
| Cell Line | Assay | Parameter | Result |
| RAW264.7 Macrophages | Anti-inflammatory (LPS-induced NO production) | IC50 | > 100 μM[1] |
| Bone Marrow Macrophages | Inhibition of Osteoclastogenesis (RANKL-induced) | Effective Concentration | 3-30 µM[1] |
| Human Dermal Fibroblasts | Anti-senescence (H₂O₂-induced) | - | Protective effect observed |
| HeLa (Cervical Cancer) | Cytotoxicity (MTT Assay) | IC50 (of 7-hydroxy-4'-methoxyflavanone) | 40.13 µg/mL |
| WiDr (Colon Cancer) | Cytotoxicity (MTT Assay) | IC50 (of 7-hydroxy-4'-methoxyflavanone) | 37.85 µg/mL |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound (DMF) stock solution (in DMSO)
-
Selected cancer cell lines (e.g., HeLa, WiDr)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DMF in complete medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing different concentrations of DMF. Include a vehicle control (medium with the same concentration of DMSO as the highest DMF concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of DMF that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for detecting cellular senescence in HDFs treated with an inducer (e.g., H₂O₂) and co-treated with DMF.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
This compound (DMF)
-
Hydrogen Peroxide (H₂O₂)
-
PBS
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)
-
6-well plates
-
Microscope
Procedure:
-
Cell Culture and Treatment: Seed HDFs in 6-well plates. Pre-treat the cells with various concentrations of DMF for a specified time (e.g., 24 hours). Then, induce senescence by treating with a sub-lethal concentration of H₂O₂ for a short period (e.g., 2 hours). Wash the cells and continue to culture in the presence of DMF for several days.
-
Fixation: Wash the cells twice with PBS. Fix the cells with the fixative solution for 3-5 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the SA-β-gal staining solution to each well and incubate at 37°C (without CO₂) overnight.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of senescent cells.
Western Blot Analysis for Signaling Pathway Proteins (MAPK and Akt)
This protocol outlines the steps to analyze the effect of DMF on the phosphorylation status of key proteins in the MAPK and Akt signaling pathways.
Materials:
-
Cells of interest (e.g., HDFs, RAW264.7)
-
This compound (DMF)
-
Stimulant (e.g., H₂O₂, RANKL)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with DMF and/or a stimulant for the desired time. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein or a loading control (e.g., β-actin) to normalize the data.
Signaling Pathways
This compound has been shown to modulate specific signaling pathways, which are crucial for its biological effects.
Inhibition of RANKL-induced Osteoclastogenesis via MAPK Pathway
DMF inhibits RANKL-induced osteoclastogenesis by selectively targeting the JNK pathway within the broader MAPK signaling cascade.[1] It does not appear to affect the phosphorylation of ERK and p38 MAPK.[1] This selective inhibition leads to the downregulation of c-Fos and NFATc1, key transcription factors for osteoclast differentiation.[1]
Anti-senescence Effect via SIRT1 and PI3K/Akt Pathway
DMF protects against oxidative stress-induced senescence by a dual mechanism: it upregulates the expression and activity of the anti-aging protein SIRT1, and it inhibits the pro-survival PI3K/Akt signaling pathway, which can contribute to senescence when chronically activated.[3]
References
- 1. Senescence Associated β-galactosidase Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
Determining the Effective Concentration of 6,4'-Dihydroxy-7-methoxyflavanone: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the biological activities of 6,4'-Dihydroxy-7-methoxyflavanone. This natural flavanone, isolated from sources like Dalbergia odorifera, has demonstrated a range of effects, including anti-inflammatory, antioxidant, neuroprotective, and potential anticancer activities.[1] The following sections summarize key quantitative data, provide detailed experimental methodologies, and visualize relevant signaling pathways to guide effective experimental design.
Quantitative Data Summary
The effective concentration of this compound varies depending on the cell type and the biological process being investigated. The following table summarizes key quantitative data from in vitro studies.
| Biological Activity | Cell Line/Model | Effective Concentration / IC50 | Citation |
| Anti-inflammatory | |||
| Inhibition of Nitric Oxide Production | RAW 264.7 macrophages | > 100 µM (IC50) | |
| Anti-osteoclastogenesis | |||
| Inhibition of Osteoclastogenesis & TRAP activity | Murine bone marrow macrophages | 3 - 30 µM | |
| Disruption of Actin Ring Formation | Mature osteoclasts | 0 - 30 µM | |
| Inhibition of NFATc1 and c-Fos expression | Murine bone marrow macrophages | 0 - 30 µM | |
| Anticancer (related compound) | |||
| Cytotoxicity (7-hydroxy-4'-methoxyflavanone) | HeLa (cervical cancer) | 40.13 µg/mL (IC50) | [2] |
| Cytotoxicity (7-hydroxy-4'-methoxyflavanone) | WiDr (colon cancer) | 37.85 µg/mL (IC50) | [2] |
| Neuroprotection (related compound) | |||
| Attenuation of Dopamine-induced Toxicity | PC12 cells | 3 - 20 µM | |
| Anti-senescence | |||
| Inhibition of H2O2-induced Senescence | Human Dermal Fibroblasts | Concentration-dependent effects observed | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate determination of the effective concentration of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to establish a non-toxic concentration range for further experiments.
Materials:
-
Target cells (e.g., cancer cell lines, RAW 264.7 macrophages)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the no-treatment control.
Anti-inflammatory Activity Assessment (Nitric Oxide Assay using Griess Reagent)
This protocol measures the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium (phenol red-free recommended)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[6][7]
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[8]
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).[8]
-
Incubate the plate at room temperature for 10 minutes in the dark.[8]
-
Measure the absorbance at 540 nm.[8]
-
Generate a standard curve using the sodium nitrite standard solution to quantify the nitrite concentration in the samples.
Anti-osteoclastogenesis Activity Assessment (TRAP Staining)
This protocol is used to visualize and quantify osteoclast formation, which is characterized by the presence of tartrate-resistant acid phosphatase (TRAP).
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
-
Alpha-MEM medium with 10% FBS
-
M-CSF (Macrophage colony-stimulating factor)
-
RANKL (Receptor activator of nuclear factor kappa-B ligand)
-
This compound stock solution (in DMSO)
-
TRAP staining kit (containing fixative, acetate buffer, tartrate solution, and substrate)
-
96-well plates
-
Inverted microscope
Procedure:
-
Seed BMMs or RAW 264.7 cells in a 96-well plate and culture in the presence of M-CSF (for BMMs) until they are ready for differentiation.
-
Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) to the culture medium, along with various concentrations of this compound.
-
Culture the cells for 5-7 days, replacing the medium with fresh medium containing the compound and cytokines every 2-3 days.
-
After the incubation period, wash the cells with PBS and fix them with the provided fixative solution for 5-10 minutes at room temperature.[9][10]
-
Wash the cells with deionized water.[11]
-
Prepare the TRAP staining solution according to the manufacturer's instructions, typically by mixing the substrate with the acetate and tartrate buffers.[9][11][12]
-
Add the TRAP staining solution to each well and incubate at 37°C for 30-60 minutes.[10][11]
-
Wash the wells with deionized water and allow them to dry.
-
Identify and count TRAP-positive multinucleated (≥3 nuclei) cells as osteoclasts under an inverted microscope.[12]
Analysis of Signaling Pathways (Western Blot)
This protocol allows for the detection of changes in protein expression and phosphorylation states within key signaling pathways, such as MAPK and NF-κB, upon treatment with this compound.
Materials:
-
Target cells and appropriate culture conditions
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Culture and treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane again as in step 10.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]
-
Quantify band intensities and normalize to a loading control like β-actin.
SIRT1 Activity Assessment (Fluorometric Assay)
This protocol measures the effect of this compound on the enzymatic activity of Sirtuin 1 (SIRT1).[3]
Materials:
-
Purified recombinant SIRT1 enzyme
-
SIRT1 fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
This compound stock solution (in DMSO)
-
SIRT1 assay buffer
-
Developer solution
-
Black 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing the SIRT1 assay buffer, NAD+, and the fluorogenic substrate.
-
Add various concentrations of this compound or a known activator/inhibitor (as controls) to the wells.
-
Initiate the reaction by adding the purified SIRT1 enzyme to each well.[16]
-
Incubate the plate at 37°C for 30-60 minutes.[17]
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.[17]
-
Incubate for an additional 10-15 minutes at room temperature.
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[16]
-
Calculate the SIRT1 activity relative to the no-compound control.
Visualization of Cellular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound.
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for determining effective concentration.
References
- 1. This compound | CAS#:189689-32-5 | Chemsrc [chemsrc.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. huble.org [huble.org]
- 10. biocat.com [biocat.com]
- 11. Tartrate-Resistant Acid Phosphatase Staining: An In Vitro Technique to Detect TRAP Enzyme-Containing Cultured Osteoclasts [jove.com]
- 12. 4.6. Tartrate-Resistant Acid Phosphatase (TRAP) STAINING [bio-protocol.org]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application of 6,4'-Dihydroxy-7-methoxyflavanone in Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,4'-Dihydroxy-7-methoxyflavanone (DMF) is a naturally occurring flavonoid with a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-senescence properties.[1] Western blot analysis is a crucial immunodetection technique employed to investigate the molecular mechanisms underlying these effects. This document provides detailed application notes and protocols for utilizing Western blot analysis to study the impact of this compound on key signaling pathways.
Data Presentation
The following tables summarize the observed effects of this compound on protein expression and phosphorylation as determined by Western blot analysis in published studies.
Table 1: Effect of this compound on RANKL-Induced Osteoclastogenesis in Bone Marrow Macrophages (BMMs)
| Target Protein | Treatment Conditions | Observed Effect | Reference |
| p-JNK | BMMs treated with 0-30 µM DMF, followed by RANKL stimulation. | Dose-dependent decrease | [1] |
| p-ERK | BMMs treated with 0-30 µM DMF, followed by RANKL stimulation. | Dose-dependent decrease | [1] |
| p-p38 | BMMs treated with 0-30 µM DMF, followed by RANKL stimulation. | Dose-dependent decrease | [1] |
| c-Fos | BMMs treated with 0-30 µM DMF, followed by RANKL stimulation. | Dose-dependent decrease | [1] |
| NFATc1 | BMMs treated with 0-30 µM DMF, followed by RANKL stimulation. | Dose-dependent decrease | [1] |
Table 2: Effect of this compound on H₂O₂-Induced Cellular Senescence in Human Dermal Fibroblasts (HDFs)
| Target Protein | Treatment Conditions | Observed Effect | Reference |
| ac-p53 | HDFs pretreated with DMF, followed by H₂O₂ exposure. | Decrease | [2][3] |
| p21Cip1/WAF1 | HDFs pretreated with DMF, followed by H₂O₂ exposure. | Decrease | [2][3] |
| p16Ink4a | HDFs pretreated with DMF, followed by H₂O₂ exposure. | Decrease | [2] |
| pRb | HDFs pretreated with DMF, followed by H₂O₂ exposure. | Increase | [2] |
| Cyclin D1 | HDFs pretreated with DMF, followed by H₂O₂ exposure. | Increase | [2] |
| SIRT1 | HDFs treated with DMF. | Concentration- and time-dependent increase | [2] |
| p-Akt | HDFs pretreated with DMF, followed by H₂O₂ exposure. | Inhibition of H₂O₂-induced phosphorylation | [2][3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its application in Western blot analysis.
Caption: Inhibition of the RANKL-induced MAPK signaling pathway by this compound.
References
- 1. This compound inhibits osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Senescence-Associated β-Galactosidase Assay for Evaluating the Anti-Senescence Effects of 6,4'-Dihydroxy-7-methoxyflavanone
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging and age-related diseases. A key biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0. 6,4'-Dihydroxy-7-methoxyflavanone (DMF), a natural flavonoid, has demonstrated potential anti-senescence properties.[1][2][3] This document provides detailed protocols for inducing cellular senescence, treating cells with DMF, and subsequently performing both colorimetric and fluorescent SA-β-gal assays to quantify the effects of DMF on cellular senescence. These protocols are intended for researchers in cell biology, pharmacology, and drug development.
DMF has been shown to protect against oxidative stress-induced premature senescence by up-regulating SIRT1 and inhibiting the PI3K/Akt pathway.[1][4] Further studies have indicated that DMF can also alleviate myoblast senescence by activating the SIRT3-SOD2 pathway, thereby reducing oxidative stress and inflammation.[2][3] The following protocols provide a framework for investigating these anti-senescence effects.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound (DMF) on SA-β-gal activity from a study on D-galactose-induced senescence in C2C12 myoblasts.[2]
| Treatment Group | Concentration of DMF (µM) | Percentage of SA-β-gal Positive Area (Relative to D-gal induced senescence) |
| Control | 0 | Normal (Low) |
| D-galactose induced senescence | 0 | 100% |
| D-galactose + DMF | 0.5 | Reduced |
| D-galactose + DMF | 1 | Further Reduced |
| D-galactose + DMF | 5 | Significantly Reduced |
Note: The original data presented as representative images and quantification graphs have been summarized here to reflect the concentration-dependent reduction in SA-β-gal positive area.[2]
Experimental Protocols
Protocol 1: Induction of Cellular Senescence and Treatment with DMF
This protocol describes the induction of premature senescence in cell culture using hydrogen peroxide (H₂O₂) and subsequent treatment with this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs) or other suitable cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
This compound (DMF)
-
Dimethyl sulfoxide (DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the HDFs into 6-well plates at an appropriate density and allow them to adhere overnight.
-
DMF Pretreatment: Prepare a stock solution of DMF in DMSO. Dilute the DMF stock solution in culture medium to the desired final concentrations (e.g., 10, 20, 40, 80 µM). Remove the old medium from the cells and add the medium containing DMF. Incubate for 12 hours.
-
Induction of Senescence: Prepare a fresh solution of H₂O₂ in serum-free medium (e.g., 200 µM). Remove the DMF-containing medium and wash the cells once with PBS. Add the H₂O₂ solution to the cells and incubate for 3 hours.
-
Recovery: Remove the H₂O₂ solution, wash the cells with PBS, and add fresh culture medium (with or without DMF as per experimental design). Incubate the cells for 72 hours to allow the senescent phenotype to develop.
-
Proceed to SA-β-gal Staining: After the recovery period, the cells are ready for SA-β-gal activity analysis using either the colorimetric (Protocol 2) or fluorescent (Protocol 3) method.
Protocol 2: Colorimetric Senescence-Associated β-Galactosidase Staining
This protocol utilizes the chromogenic substrate X-gal to detect SA-β-gal activity in fixed cells.
Materials:
-
SA-β-gal Staining Kit (or individual reagents)
-
Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Microscope
Procedure:
-
Washing: Gently wash the cells in the 6-well plate twice with PBS.
-
Fixation: Add 1 mL of Fixation Solution to each well and incubate at room temperature for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Staining: Add 1 mL of freshly prepared Staining Solution to each well. Ensure the cells are completely covered.
-
Incubation: Incubate the plates at 37°C in a dry incubator (do not use a CO₂ incubator as it will lower the pH of the buffer) for 6 to 16 hours.[2][5] Protect the plates from light.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantification: Capture images from several random fields for each well. The percentage of blue, senescent cells can be determined by counting the number of blue cells relative to the total number of cells.
Protocol 3: Fluorescent Senescence-Associated β-Galactosidase Assay
This protocol uses a fluorogenic substrate for a more quantitative analysis of SA-β-gal activity, suitable for microscopy or flow cytometry.
Materials:
-
Fluorescent SA-β-gal detection kit (e.g., using SPiDER-Blue™-βGal or C12FDG)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, optional, depending on the kit)
-
Fluorogenic β-galactosidase substrate working solution
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Washing: Gently wash the cells in the 6-well plate twice with PBS.
-
Staining (for live cells, if applicable): Some kits allow for staining of live cells. Follow the manufacturer's instructions for incubating cells with the fluorescent substrate.
-
Fixation: Add 1 mL of 4% paraformaldehyde solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (if required): If intracellular staining is required and not achieved by the staining solution itself, add a permeabilization buffer for 5-10 minutes and wash with PBS.
-
Staining (for fixed cells): Prepare the fluorescent β-galactosidase substrate working solution according to the manufacturer's protocol. Add the working solution to the cells and incubate at 37°C for 30 minutes to 2 hours, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Imaging/Analysis: For microscopy, add mounting medium and visualize using the appropriate filter set (e.g., for a green fluorescent product, excitation/emission maxima ~490/514 nm).[6] For flow cytometry, detach the cells, resuspend them in an appropriate buffer, and analyze them on a flow cytometer.[7]
-
Quantification: For microscopy, the fluorescence intensity per cell or the percentage of fluorescent cells can be quantified using image analysis software. For flow cytometry, the median fluorescence intensity or the percentage of positive cells can be determined.[7]
Visualizations
Caption: Experimental workflow for assessing the anti-senescence effect of DMF.
Caption: Signaling pathways affected by DMF in preventing senescence.
References
- 1. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. telomer.com.tr [telomer.com.tr]
- 6. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol for quantifying SA-β-gal activity as a measure of senescence in islets of a mouse model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Osteoclast Differentiation with 6,4'-Dihydroxy-7-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,4'-Dihydroxy-7-methoxyflavanone (DMF) is a naturally occurring flavanone that has demonstrated significant potential as an inhibitor of osteoclast differentiation. Osteoclasts, the primary bone-resorbing cells, play a crucial role in bone homeostasis, and their excessive activity is implicated in various bone diseases, including osteoporosis, rheumatoid arthritis, and periodontitis.[1][2] DMF has been shown to dose-dependently inhibit the differentiation of osteoclasts induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[1][2][3][4] Mechanistically, DMF exerts its inhibitory effects by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade in osteoclastogenesis.[1][2][3][4] Specifically, DMF treatment leads to the suppression of RANKL-induced phosphorylation of JNK, which in turn downregulates the expression of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1][3] This ultimately disrupts the formation of the actin ring, a structure essential for the bone-resorbing function of mature osteoclasts.[1][2] These findings suggest that DMF could be a promising therapeutic agent for the treatment of bone-related diseases characterized by excessive osteoclast activity.[1][2][3][4]
Data Presentation
The following table summarizes the quantitative effects of this compound (DMF) on key markers of osteoclast differentiation and function.
| Parameter | Treatment Condition | Result | Reference |
| Osteoclast Number | Control (RANKL only) | 100% | [3] |
| DMF (1 µM) + RANKL | ~90% of control | [3] | |
| DMF (5 µM) + RANKL | ~60% of control | [3] | |
| DMF (10 µM) + RANKL | ~20% of control | [3] | |
| DMF (30 µM) + RANKL | ~5% of control | [3] | |
| Bone Resorption (Pit Area) | Control (Mature Osteoclasts) | 100% | [3] |
| DMF (1 µM) | ~85% of control | [3] | |
| DMF (5 µM) | ~50% of control | [3] | |
| DMF (10 µM) | ~25% of control | [3] | |
| DMF (30 µM) | ~10% of control | [3] | |
| JNK Phosphorylation | Control (RANKL at 15 min) | 100% | [3] |
| DMF (30 µM) + RANKL at 15 min | Significant reduction | [3] | |
| c-Fos mRNA Expression | Control (RANKL) | 100% | [3] |
| DMF (30 µM) + RANKL | Significant reduction | [3] | |
| NFATc1 mRNA Expression | Control (RANKL) | 100% | [3] |
| DMF (30 µM) + RANKL | Significant reduction | [3] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on osteoclast differentiation.
In Vitro Osteoclast Differentiation
This protocol describes the generation of osteoclasts from mouse bone marrow macrophages (BMMs).
Materials:
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)
-
This compound (DMF)
-
Bone marrow cells isolated from mice
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.
-
Plate the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Induce osteoclast differentiation by adding 30 ng/mL M-CSF and 50 ng/mL RANKL to the culture medium.
-
Simultaneously, treat the cells with various concentrations of DMF (e.g., 0, 1, 5, 10, 30 µM).
-
Incubate the cells for 4-5 days, replacing the medium with fresh medium containing M-CSF, RANKL, and DMF every 2 days.
-
After incubation, proceed with downstream analyses such as TRAP staining.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of DMF on BMMs.
Materials:
-
BMMs cultured in a 96-well plate
-
DMF at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed BMMs in a 96-well plate at 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of DMF for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a characteristic enzyme of osteoclasts, and its staining is used to identify and quantify differentiated osteoclasts.
Materials:
-
Differentiated osteoclasts in a 96-well plate
-
TRAP staining kit (containing fixative, tartrate solution, and substrate solution)
Procedure:
-
After the osteoclast differentiation protocol, aspirate the culture medium.
-
Fix the cells with the provided fixative solution for 10 minutes at room temperature.
-
Wash the wells with distilled water.
-
Add the TRAP staining solution (a mixture of tartrate and substrate solutions) to each well.
-
Incubate at 37°C for 30-60 minutes, or until a red/purple color develops in the cells.
-
Wash the wells with distilled water.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
Bone Resorption Assay (Pit Formation Assay)
This assay assesses the functional activity of mature osteoclasts by measuring their ability to resorb a bone-like substrate.
Materials:
-
Bone-mimicking calcium phosphate-coated plates or dentin slices
-
Mature osteoclasts
-
Toluidine Blue staining solution
Procedure:
-
Differentiate BMMs into mature osteoclasts on the bone-mimicking substrate for 6-7 days.
-
Treat the mature osteoclasts with various concentrations of DMF for an additional 24-48 hours.
-
Remove the cells from the substrate using a sonicator or by wiping with a cotton swab.
-
Stain the resorption pits with 1% Toluidine Blue solution for 5 minutes.
-
Wash the plates/slices with distilled water and allow them to dry.
-
Visualize and quantify the resorbed pit area using a microscope and image analysis software.
Western Blot Analysis
This technique is used to analyze the expression and phosphorylation levels of key proteins in the MAPK signaling pathway.
Materials:
-
BMMs
-
RANKL
-
DMF
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-c-Fos, anti-NFATc1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Pre-treat BMMs with DMF for 2 hours.
-
Stimulate the cells with RANKL (50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for studying the effects of this compound on osteoclast differentiation.
Caption: Signaling pathway of this compound's inhibitory effect on osteoclastogenesis.
References
- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ihisto.io [ihisto.io]
- 3. TRAP Staining Kit - 2BScientific [2bscientific.com]
- 4. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of 6,4'-Dihydroxy-7-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,4'-Dihydroxy-7-methoxyflavanone is a naturally occurring flavonoid that has demonstrated notable antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] Its potential as a therapeutic agent is under active investigation, making the accurate assessment of its antioxidant capacity a critical step in its evaluation. These application notes provide detailed protocols for several widely accepted in vitro and cell-based assays to determine the antioxidant efficacy of this compound.
The provided methodologies—DPPH, ABTS, ORAC, and Cellular Antioxidant Activity (CAA) assays—offer a comprehensive approach to characterizing the antioxidant profile of this compound, from direct radical scavenging to its effects in a cellular environment.
Quantitative Antioxidant Capacity Data
While specific quantitative data for the antioxidant capacity of this compound is limited in publicly available literature, the following tables provide the available data and a comparison with other well-known antioxidant flavonoids to offer a frame of reference.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | IC50 (µM) |
| This compound | >500 | >1747 |
| Quercetin (Positive Control) | ~2.2 | ~7.3 |
| Luteolin (Positive Control) | ~4.5 | ~15.7 |
*Note: A study on "5, 4' dihydroxy-7-methoxy flavanone", likely the same compound, reported low activity in the DPPH assay.[4] The IC50 value indicates the concentration required to scavenge 50% of DPPH radicals.
Table 2: ABTS Radical Scavenging Activity (TEAC)
| Compound | TEAC (Trolox Equivalents) |
| This compound | Data not available |
| Quercetin (Positive Control) | ~1.5 - 4.7 |
| Luteolin (Positive Control) | ~1.3 - 2.1 |
Note: TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance in comparison to the standard, Trolox.
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/µmol) |
| This compound | Data not available |
| Quercetin (Positive Control) | ~2.9 - 6.9 |
| Luteolin (Positive Control) | ~2.2 - 5.8 |
Note: The ORAC assay measures the ability of a compound to quench peroxyl radicals.
Table 4: Cellular Antioxidant Activity (CAA)
| Compound | IC50 (µM) |
| This compound | Data not available |
| Quercetin (Positive Control) | ~0.5 - 5.0 |
| Luteolin (Positive Control) | ~1.0 - 10.0 |
Note: The CAA assay measures the antioxidant activity of a compound within a cellular environment.[5]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the stock solution.
-
In a 96-well plate, add 10 µL of each dilution of the test compound.
-
Add 190 µL of the diluted ABTS radical solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with a standard curve of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of this compound and Trolox in a suitable solvent.
-
Prepare a series of dilutions for the test compound and Trolox in phosphate buffer.
-
In a 96-well black microplate, add 25 µL of each dilution.
-
Add 150 µL of fluorescein solution (10 nM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution (240 mM).
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence decay every 1-5 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
Calculate the area under the curve (AUC) for each sample and the blank.
-
Determine the ORAC value by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound in a biologically relevant system of cultured cells.
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH
-
96-well black cell culture plate
-
Fluorescence microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well black plate and grow to confluence.
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.
-
Wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
Immediately measure the fluorescence at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour.
-
Calculate the CAA value as the percentage of inhibition of fluorescence in the presence of the compound compared to the control.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to exert its protective effects by modulating key signaling pathways involved in cellular stress response and survival.
Caption: Protective signaling pathways of this compound.
Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay
The following diagram illustrates the key steps in the Cellular Antioxidant Activity (CAA) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:189689-32-5 | Chemsrc [chemsrc.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Research Applications of 6,4'-Dihydroxy-7-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the commercial availability and research applications of 6,4'-Dihydroxy-7-methoxyflavanone (DMF), a natural flavonoid with significant therapeutic potential. Detailed application notes and experimental protocols are provided to facilitate its use in laboratory settings.
Commercial Availability
This compound (CAS No: 189689-32-5) is available from several commercial suppliers for research purposes. Purity levels are typically high, often exceeding 98%. Below is a summary of some key suppliers.
| Supplier | Product Name | Purity | Available Quantities |
| MedChemExpress | This compound | >98% | 1 mg, 5 mg, 10 mg |
| GlpBio | 6,4'-Dihydroxy-7-methoxyflavanone | >98% | 5 mg and other sizes |
| Chemsrc | This compound | 98.0% | Inquire for details |
| Scintila | This compound | Not specified | 1 mg |
Application Notes
This compound, isolated from the heartwood of Dalbergia odorifera, has demonstrated a range of biological activities, making it a compound of interest for research in several fields.[1][2] Its primary reported effects include the inhibition of osteoclastogenesis, anti-inflammatory, antioxidant, and neuroprotective activities.[1][2][3]
Inhibition of Osteoclastogenesis for Osteoporosis Research
DMF has been shown to inhibit the differentiation and function of osteoclasts, the cells responsible for bone resorption.[1][4][5] This makes it a potential therapeutic candidate for bone-related diseases such as osteoporosis.[1][2] Mechanistically, DMF suppresses the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)-induced signaling pathway.[1][4] Specifically, it inhibits the activation of Mitogen-Activated Protein Kinases (MAPKs), which in turn downregulates the expression of key transcription factors c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1][4]
Anti-Senescence and Anti-Aging Research
Recent studies have highlighted the anti-senescence properties of DMF. It has been shown to protect human dermal fibroblasts (HDFs) from hydrogen peroxide (H₂O₂)-induced premature senescence.[3] The underlying mechanism involves the activation of Sirtuin 1 (SIRT1) and the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3] This suggests a potential application for DMF in aging-related research and the development of senolytic or senomorphic therapies.
Neuroprotective Effects
DMF has been reported to possess neuroprotective properties, although the specific mechanisms are still under investigation.[1] Research on related flavanones suggests that these effects may be mediated through the activation of pro-survival signaling pathways, such as the Nrf2/HO-1 pathway, and the inhibition of neuroinflammation.
Anti-inflammatory Activity
The anti-inflammatory effects of DMF are another area of active research.[1] Flavonoids, in general, are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators. Experimental protocols to assess the anti-inflammatory potential of DMF could involve cell-based assays measuring nitric oxide (NO) production or the expression of inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).
Experimental Protocols
The following are detailed protocols for key experiments based on published research.
Protocol 1: Inhibition of Osteoclast Differentiation
This protocol is adapted from the study by Im NK, et al. (2013) to assess the effect of DMF on RANKL-induced osteoclastogenesis in bone marrow-derived macrophages (BMMs).[5]
1.1. Cell Culture and Differentiation:
-
Isolate bone marrow cells from the tibiae and femurs of mice.
-
Culture the cells in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.
-
Seed BMMs in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Induce osteoclast differentiation by treating the cells with 30 ng/mL M-CSF and 50 ng/mL RANKL in the presence of various concentrations of DMF (e.g., 0, 3, 10, 30 µM) for 4 days.
1.2. Tartrate-Resistant Acid Phosphatase (TRAP) Staining:
-
After 4 days of culture, fix the cells with 10% formalin for 10 minutes.
-
Wash the cells with PBS and stain for TRAP activity using a commercial TRAP staining kit according to the manufacturer's instructions.
-
Count TRAP-positive multinucleated cells (MNCs) with three or more nuclei under a light microscope.
1.3. Quantitative Data Summary:
| DMF Concentration (µM) | Inhibition of TRAP-positive MNCs (%) |
| 3 | Significant Inhibition |
| 10 | Dose-dependent Inhibition |
| 30 | Strong Inhibition |
Note: The exact percentage of inhibition will vary depending on experimental conditions.
1.4. Actin Ring Formation Assay:
-
Culture BMMs on bone slices or glass coverslips and induce differentiation as described above.
-
After 4 days, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Stain for F-actin using fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Visualize the actin rings using a fluorescence microscope.
Protocol 2: Western Blot Analysis of MAPK Signaling
This protocol details the investigation of DMF's effect on RANKL-induced MAPK activation.
2.1. Cell Lysis and Protein Quantification:
-
Culture BMMs as described in Protocol 1.1.
-
Pre-treat the cells with DMF for 1 hour before stimulating with 50 ng/mL RANKL for various time points (e.g., 0, 10, 20, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
2.2. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 MAPKs overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is based on the study by Li B, et al. (2021) to evaluate the anti-senescence effect of DMF.[3]
3.1. Induction of Senescence and Treatment:
-
Culture human dermal fibroblasts (HDFs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induce premature senescence by treating the cells with a sublethal dose of H₂O₂ (e.g., 150 µM) for 2 hours.
-
Remove the H₂O₂-containing medium and culture the cells in fresh medium with or without various concentrations of DMF (e.g., 10, 20, 40 µM) for 72 hours.
3.2. SA-β-Gal Staining:
-
After 72 hours of treatment, wash the cells with PBS.
-
Fix the cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes.
-
Wash the cells again with PBS.
-
Stain the cells with a freshly prepared staining solution containing X-gal at pH 6.0 overnight at 37°C in a CO₂-free incubator.
-
Observe the cells under a light microscope and count the percentage of blue-stained (senescent) cells.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of DMF in Osteoclastogenesis Inhibition
Caption: DMF inhibits osteoclastogenesis by blocking the RANKL-induced MAPK signaling pathway.
Experimental Workflow for Osteoclastogenesis Inhibition Assay
Caption: Workflow for assessing the inhibitory effect of DMF on osteoclast differentiation.
Signaling Pathway of DMF in Anti-Senescence
Caption: DMF protects against cellular senescence by activating SIRT1 and inhibiting the PI3K/Akt pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:189689-32-5 | Chemsrc [chemsrc.com]
- 3. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6,4′-Dihydroxy-7-methoxyflavanone Inhibits Osteoclast Differentiation and Function [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,4'-Dihydroxy-7-methoxyflavanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6,4'-Dihydroxy-7-methoxyflavanone. It includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and comparative data to enhance reaction yields and purity.
General Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves a Claisen-Schmidt condensation of an appropriately substituted acetophenone and benzaldehyde to form a chalcone precursor. The second step is the intramolecular cyclization of the chalcone to yield the desired flavanone.
Caption: General two-step synthesis pathway for this compound.
Detailed Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, adapted from established protocols for similar flavanones.
Step 1: Synthesis of 2',4,5'-Trihydroxy-4'-methoxychalcone (Chalcone Precursor)
Principle: This step involves the base-catalyzed Claisen-Schmidt condensation between 2',5'-dihydroxy-4'-methoxyacetophenone and 4-hydroxybenzaldehyde.
Materials:
-
2',5'-Dihydroxy-4'-methoxyacetophenone
-
4-Hydroxybenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled Water
-
Hydrochloric Acid (HCl, 10% aqueous solution)
Procedure:
-
Dissolve 2',5'-dihydroxy-4'-methoxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of KOH (e.g., 40% w/v) to the stirred solution.
-
Add a solution of 4-hydroxybenzaldehyde (1 equivalent) in ethanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture to pH 5 with 10% HCl. A solid precipitate of the chalcone should form.
-
Filter the precipitate, wash it with cold distilled water, and dry it.
-
The crude chalcone can be purified by recrystallization from a suitable solvent like methanol.
Step 2: Synthesis of this compound (Cyclization)
Principle: This step involves the acid-catalyzed intramolecular cyclization (oxa-Michael addition) of the chalcone precursor to form the flavanone ring.
Materials:
-
2',4,5'-Trihydroxy-4'-methoxychalcone
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled Water
Procedure:
-
Dissolve the purified 2',4,5'-trihydroxy-4'-methoxychalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add concentrated sulfuric acid to the solution while stirring.
-
Reflux the mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold distilled water to precipitate the crude flavanone.
-
Filter the solid, wash it with water until the washings are neutral, and then dry the product.
-
Purify the crude this compound by preparative TLC or column chromatography using a solvent system such as n-hexane:ethyl acetate.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of chalcone | Incomplete reaction. | Increase the reaction time for the Claisen-Schmidt condensation to 48 hours. Ensure efficient stirring. |
| Side reactions, such as the Cannizzaro reaction of the aldehyde. | Add the aldehyde dropwise to the mixture of acetophenone and base. | |
| Low yield of flavanone | Incomplete cyclization. | Increase the reflux time. Ensure the concentration of the acid catalyst is sufficient. |
| Formation of side products (e.g., flavone). | Use milder cyclization conditions. Consider using a different acid catalyst or a basic cyclization method (e.g., using sodium acetate). | |
| Presence of starting chalcone in the final product | Incomplete cyclization. | Increase the reaction time for the cyclization step. Ensure adequate heating during reflux. |
| Inefficient purification. | Optimize the solvent system for preparative TLC or column chromatography to achieve better separation of the flavanone and chalcone. | |
| Formation of a complex mixture of products | Decomposition of starting materials or products. | Use purified reagents and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation. |
| Incorrect reaction conditions. | Carefully control the temperature and reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: While specific yield data for this compound is not widely published, yields for structurally similar flavanones, such as 7-hydroxy-4'-methoxyflavanone, have been reported in the range of 50-60% for the cyclization step. The overall yield will also depend on the efficiency of the initial chalcone synthesis.
Q2: How can I confirm the formation of the desired product?
A2: The formation of this compound can be confirmed using various analytical techniques, including:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Melting Point: The purified product should have a sharp and defined melting point.
-
Spectroscopic Methods:
-
FT-IR: To identify the characteristic functional groups (e.g., C=O, O-H, C-O-C).
-
¹H-NMR and ¹³C-NMR: To elucidate the detailed chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Q3: What are the key parameters to control for optimizing the yield?
A3: Key parameters for optimization include:
-
Reaction Time: Both the chalcone formation and the cyclization steps are time-dependent.
-
Temperature: The Claisen-Schmidt condensation is typically performed at room temperature, while the cyclization requires reflux.
-
Catalyst Concentration: The amount of base in the first step and acid in the second step can significantly impact the reaction rate and yield.
-
Purity of Reactants: Using pure starting materials is crucial to minimize side reactions.
Q4: Can I use a different catalyst for the cyclization step?
A4: Yes, various catalysts can be used for the cyclization of chalcones to flavanones. While strong acids like sulfuric acid are common, other options include:
-
Basic conditions: Using a base like sodium acetate can promote cyclization.[1]
-
Lewis acids: Catalysts like aluminum chloride can also be effective.
-
Microwave-assisted synthesis: This can significantly reduce reaction times and potentially improve yields.[2]
Data Summary
The following table summarizes typical reaction conditions for the two-step synthesis of flavanones, based on literature for similar compounds.
| Parameter | Step 1: Chalcone Synthesis | Step 2: Flavanone Synthesis (Cyclization) |
| Reaction Type | Claisen-Schmidt Condensation | Intramolecular Oxa-Michael Addition |
| Catalyst | Potassium Hydroxide (KOH) | Sulfuric Acid (H₂SO₄) |
| Solvent | Ethanol | Ethanol |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 24 - 48 hours | 12 - 24 hours |
| Typical Yield | 60 - 80% | 50 - 60% |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Stability of 6,4'-Dihydroxy-7-methoxyflavanone
This technical support center provides guidance on the stability of 6,4'-dihydroxy-7-methoxyflavanone in various solvents for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited in published literature, this guide incorporates data from structurally similar flavanones, such as hesperetin and naringenin, to provide valuable insights and troubleshooting advice for experimental work.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and storage of this compound and other flavanones.
FAQs
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can occur due to low solubility or changes in temperature.
-
Solvent Choice: Ensure you are using a solvent in which the compound is sufficiently soluble. For flavanones like naringenin, solubility is higher in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) compared to aqueous buffers. For instance, the solubility of naringenin in ethanol, DMSO, and DMF is approximately 2.5, 5, and 10 mg/ml, respectively.
-
Warming the Solution: Gently warming the solution can help redissolve the precipitate. However, be cautious as excessive heat can lead to degradation, especially at neutral to alkaline pH.
-
Co-solvents: For aqueous solutions, using a co-solvent like DMF or DMSO before diluting with a buffer can improve solubility. A common technique is to dissolve the compound in a minimal amount of DMF and then dilute it with the aqueous buffer of choice.
Q2: I am concerned about the degradation of my compound during storage. What are the optimal storage conditions?
A2: For long-term stability, it is crucial to store this compound under appropriate conditions.
-
Temperature: Stock solutions should be stored at low temperatures. A general recommendation is to store solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles as this can accelerate degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended.
-
Light Exposure: Flavonoids can be susceptible to photodegradation. Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
pH of Aqueous Solutions: The stability of flavanones is highly pH-dependent. Acidic conditions (pH < 7) are generally preferred for storage of aqueous solutions as they are more stable. Alkaline conditions (pH > 7) can lead to rapid degradation.
Q3: Which solvents are recommended for preparing stock solutions of this compound?
A3: The choice of solvent depends on the intended application.
-
For in vitro biological assays: DMSO is a common choice due to its high solubilizing power and compatibility with most cell culture media at low concentrations (typically <0.5%).
-
For analytical purposes (e.g., HPLC): Methanol or acetonitrile are suitable solvents as they are compatible with most reversed-phase HPLC systems.
-
General laboratory use: Ethanol can be a good option, offering a balance of solubility and lower toxicity compared to DMSO.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in biological assays | Compound degradation in culture media. | Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the time the compound is in the culture media before the assay. Consider the pH of your culture media, as alkaline conditions can accelerate degradation. |
| Appearance of unknown peaks in HPLC chromatogram over time | Degradation of the flavanone. | Confirm the identity of the new peaks using techniques like LC-MS. Review storage conditions (temperature, light, pH). Perform a forced degradation study to identify potential degradation products. |
| Low recovery of the compound after extraction | Adsorption to container surfaces or degradation during the extraction process. | Use silanized glassware to minimize adsorption. Perform extraction steps at low temperatures and under reduced light. Ensure the pH of the extraction solvent is appropriate for stability. |
Data on Flavanone Stability
Table 1: Stability of Hesperetin in Aqueous Buffers
| pH | Temperature (°C) | Stability Observation |
| 1.2, 3.0, 5.0 | 25, 40 | Stable for at least 3 months. |
| 7.4 | 25 | Apparent first-order degradation. |
| 7.4 | 40 | Apparent first-order degradation (faster than at 25°C). |
| 9.0 | 25 | Apparent first-order degradation. |
| 9.0 | 40 | Apparent first-order degradation (faster than at 25°C). |
Table 2: Degradation Kinetics of Hesperetin in Aqueous Buffers
| pH | Temperature (°C) | Apparent First-Order Degradation Rate Constant (k) (days⁻¹) | Estimated Half-Life (t₁/₂) (days) |
| 7.4 | 25 | 0.015 | 46.2 |
| 7.4 | 40 | 0.045 | 15.4 |
| 9.0 | 25 | 0.030 | 23.1 |
| 9.0 | 40 | 0.150 | 4.6 |
Experimental Protocols
This section provides detailed methodologies for assessing the stability of flavanones.
Protocol 1: pH-Dependent Stability Assessment
-
Buffer Preparation: Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Incubation: Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the concentration of the flavanone against time for each pH to determine the degradation kinetics.
Protocol 2: Photostability Assessment
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or methanol).
-
Control Sample: Prepare a control sample by wrapping a container of the solution in aluminum foil to protect it from light.
-
Exposure: Expose the test sample to a controlled light source that mimics UV and visible light conditions (e.g., a photostability chamber).
-
Sampling and Analysis: At various time intervals, withdraw aliquots from both the exposed and control samples and analyze them by HPLC.
-
Data Analysis: Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation and identify any photodegradation products.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods.[1] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 80°C).
-
Analysis: Analyze the stressed samples using an appropriate analytical method (e.g., HPLC-DAD or LC-MS) to separate and identify the degradation products.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Logical Relationship of Factors Affecting Flavanone Stability
Caption: Key factors that can impact the stability of flavanones in solution.
References
Methods for preventing the degradation of 6,4'-Dihydroxy-7-methoxyflavanone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6,4'-Dihydroxy-7-methoxyflavanone in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low compound activity or concentration in bioassays. | Degradation of the flavanone due to improper storage or handling. | Review the storage conditions of your stock and working solutions. Ensure they are protected from light, stored at the recommended temperature, and prepared in an appropriate solvent. Consider performing a stability check using HPLC. |
| Visible color change (e.g., yellowing) of the solution over time. | Oxidation or photodegradation of the flavanone. Phenolic compounds are susceptible to oxidation, which can be accelerated by light and elevated pH. | Prepare fresh solutions before use. If storage is necessary, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. Store solutions in amber vials or wrap them in aluminum foil to protect from light. The addition of antioxidants like ascorbic acid or BHT can also be considered, but their compatibility with the experimental system must be verified. |
| Precipitate formation in the solution upon storage, especially after refrigeration or freezing. | Poor solubility of the flavanone in the chosen solvent at lower temperatures. | Ensure the compound is fully dissolved at room temperature before cooling. If precipitation persists, consider using a co-solvent system (e.g., DMSO/PBS). When thawing frozen aliquots, warm them to room temperature and vortex thoroughly to ensure complete dissolution. |
| Inconsistent experimental results between batches of solutions. | Inconsistent solution preparation, storage duration, or exposure to environmental factors. | Standardize your solution preparation protocol. Use freshly prepared solutions whenever possible. If solutions of different ages are used, validate their concentration and purity before the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of flavonoids due to its excellent solvating power. For aqueous-based experiments, the DMSO stock solution can be further diluted with the appropriate buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term storage, stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] When stored at -80°C, the stock solution can be used within 6 months; at -20°C, it should be used within 1 month.[1] For short-term storage (a few days), solutions can be kept at 4°C, protected from light.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: While specific data for this compound is limited, flavonoids are generally more stable in acidic conditions (pH < 7) and are prone to degradation in neutral to alkaline solutions. The hydroxyl groups on the flavanone structure can be deprotonated at higher pH, making the molecule more susceptible to oxidation.
Q4: Is this compound sensitive to light?
A4: Yes, flavonoids, including flavanones, can undergo photodegradation upon exposure to UV or even ambient light. This can lead to the formation of degradation products with altered biological activity. It is crucial to protect solutions from light by using amber vials or by wrapping containers with aluminum foil.
Q5: Can I add antioxidants to my solutions to prevent degradation?
A5: The addition of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or Trolox can help mitigate oxidative degradation. However, it is essential to first verify that the chosen antioxidant does not interfere with your experimental assay or interact with this compound.
Data Presentation
The following tables summarize the stability of flavonoids under various conditions. While this data is not specific to this compound, it provides valuable insights into the expected behavior of structurally similar compounds.
Table 1: Influence of pH on Flavanone Stability in Aqueous Solution (Conceptual Data)
| pH | Temperature (°C) | Incubation Time (hours) | Estimated Remaining Flavanone (%) |
| 3.0 | 25 | 24 | >95% |
| 5.0 | 25 | 24 | ~90% |
| 7.4 | 25 | 24 | ~70-80% |
| 9.0 | 25 | 24 | <50% |
Table 2: Effect of Temperature on Flavanone Stability in Neutral Buffer (pH 7.4) (Conceptual Data)
| Temperature (°C) | Incubation Time (hours) | Estimated Remaining Flavanone (%) |
| 4 | 24 | >90% |
| 25 | 24 | ~70-80% |
| 37 | 24 | ~50-60% |
| 50 | 24 | <40% |
Table 3: Impact of Light Exposure on Flavanone Stability in Solution (Conceptual Data)
| Light Condition | Solvent | Incubation Time (hours) | Estimated Remaining Flavanone (%) |
| Dark | DMSO | 24 | >98% |
| Ambient Light | DMSO | 24 | ~90-95% |
| UV Light (254 nm) | DMSO | 1 | <60% |
| Dark | Aqueous Buffer (pH 7.4) | 24 | ~70-80% |
| Ambient Light | Aqueous Buffer (pH 7.4) | 24 | ~50-60% |
| UV Light (254 nm) | Aqueous Buffer (pH 7.4) | 1 | <30% |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol outlines the recommended procedure for preparing and storing stock solutions of this compound to ensure stability.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[1]
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
For long-term storage, store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
For short-term storage, the solution can be kept at 4°C for a few days, protected from light.
-
When ready to use, thaw a single aliquot at room temperature and vortex gently before further dilution. Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
Thermostatic water bath
-
UV chamber
-
HPLC system with a UV/PDA detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the flavanone stock solution and 0.1 M HCl. Incubate at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration with the mobile phase.
-
Base Hydrolysis: Mix equal volumes of the flavanone stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to the initial concentration with the mobile phase.
-
Oxidative Degradation: Mix equal volumes of the flavanone stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to the initial concentration with the mobile phase.
-
Thermal Degradation: Place an aliquot of the flavanone stock solution in a thermostatically controlled oven at 80°C for 24 hours. Cool and dilute to the initial concentration with the mobile phase.
-
Photodegradation: Expose an aliquot of the flavanone stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil in the same chamber. Dilute both samples to the initial concentration with the mobile phase.
-
Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method (see Protocol 3). Compare the chromatograms to identify degradation peaks and quantify the loss of the parent compound.
Protocol 3: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC method for the analysis of this compound and its potential degradation products. Note: This method should be optimized and validated for your specific instrumentation and experimental needs.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (e.g., 280 nm or 320 nm, to be determined by UV scan of the compound)
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Prepare samples for injection by diluting the stock or experimental solutions to an appropriate concentration within the linear range of the detector using the initial mobile phase composition.
-
Inject the samples and acquire the chromatograms.
-
Analyze the data to determine the retention time of this compound and identify any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the flavanone in the stressed samples to that in the control sample.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Overcoming Challenges in the HPLC Separation of Flavanone Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of flavanone isomers.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.
Q1: Why are my flavanone isomers, such as liquiritigenin and isoliquiritigenin, co-eluting or showing poor resolution?
A1: Co-elution or poor resolution of flavanone isomers is a frequent challenge due to their similar structures and polarities. Several factors can contribute to this issue.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Modify the mobile phase composition. For reversed-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention and improve separation.[1][2][3] |
| Incorrect pH of the Mobile Phase | The pH of the mobile phase can significantly impact the ionization state of flavanones, affecting their retention and selectivity. For acidic flavanones, operating at a pH below their pKa can improve peak shape and resolution.[1] The addition of a small amount of acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase is a common strategy.[4] |
| Suboptimal Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature (e.g., to 30-40°C) can sometimes improve peak efficiency and resolution.[2][4] However, for some isomers, a lower temperature may enhance separation.[5] |
| Unsuitable Stationary Phase | The choice of stationary phase is critical. A standard C18 column may not always provide sufficient selectivity. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic isomers. For enantiomers, a chiral stationary phase (CSP) is necessary.[6][7] |
Q2: My flavanone peaks are exhibiting significant tailing. What can I do to improve peak shape?
A2: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or by issues with the HPLC system itself.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Silanol Interactions | Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the flavanones, leading to tailing. Lowering the mobile phase pH (e.g., to 2.5-3.5) with an acid modifier can suppress the ionization of silanols and reduce these interactions. Using an end-capped column or a column with a base-deactivated stationary phase is also highly effective. |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or diluting the sample. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | Contaminants from previous injections or degradation of the stationary phase can lead to active sites that cause tailing. Flush the column with a strong solvent or, if necessary, replace the column. |
Q3: I'm observing ghost peaks in my chromatogram. What is the likely source?
A3: Ghost peaks are extraneous peaks that can appear in a chromatogram and interfere with the analysis.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Impurities in the solvents or additives used for the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient elution. Use high-purity HPLC-grade solvents and freshly prepared mobile phases. |
| Carryover from Previous Injections | Strongly retained compounds from a previous injection may elute in a subsequent run. Incorporate a column wash step with a strong solvent at the end of each run or gradient to ensure all components have eluted. |
| Injector Contamination | The injector or syringe may be contaminated. Clean the injector and syringe thoroughly. |
| Sample Degradation | Flavanones can be unstable under certain conditions. Ensure proper sample storage and handle samples promptly. |
Frequently Asked Questions (FAQs)
Q: What is the best starting point for developing a separation method for a new pair of flavanone isomers?
A: A good starting point for reversed-phase HPLC is a C18 column with a simple gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile or methanol with 0.1% formic acid as mobile phase B.[2][4] Begin with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate elution conditions, and then optimize the gradient or switch to an isocratic method to improve the resolution of the isomers of interest.
Q: How do I choose between acetonitrile and methanol as the organic modifier?
A: Acetonitrile and methanol have different selectivities and can significantly impact the separation of isomers. Acetonitrile is a stronger solvent and often provides sharper peaks. Methanol is more viscous but can offer different selectivity due to its protic nature. It is often beneficial to screen both solvents during method development to see which provides better resolution for your specific flavanone isomers.[2]
Q: When should I consider using a chiral stationary phase?
A: A chiral stationary phase (CSP) is essential when you need to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. Many flavanones, such as naringenin and hesperetin, are chiral. Standard achiral columns (like C18) will not separate enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak®, Chiralcel®), are commonly used for this purpose.[6][7]
Q: Can I use mass spectrometry (MS) to distinguish between co-eluting flavanone isomers?
A: It depends on the type of isomers. For structural isomers with the same molecular weight, MS/MS can often be used to generate unique fragmentation patterns that allow for their differentiation and quantification, even if they co-elute. However, for enantiomers, which have identical mass spectra, chromatographic separation is necessary before MS detection.
Quantitative Data Summary
The following tables provide examples of separation parameters for different flavanone isomers under various HPLC conditions.
Table 1: Separation of Flavanone Glycoside Isomers on a C18 Column [4]
| Compound | Retention Time (min) | Resolution (Rs) |
| Orientin | 38.35 | |
| Isoorientin | 41.52 | 2.59 |
| Vitexin | 44.40 | 2.01 |
| Isovitexin | 49.37 | 3.25 |
| Rutin Isomer (Q3R) | 51.10 | 1.15 |
| Rutin | 52.00 | |
| Conditions: ProntoSIL 120-5-C18-ace-EPS column (4.6 × 250 mm, 5.0 µm); Mobile Phase A: 0.1% (v/v) formic acid in water, Mobile Phase B: acetonitrile; Gradient elution; Flow rate: 1.0 mL/min; Temperature: 40°C. |
Table 2: Chiral Separation of Flavanone Enantiomers on a Chiralpak AD-3R Column [8]
| Compound | Enantiomer | Retention Time (min) |
| Flavanone | 1 | 4.21 |
| 2 | 4.53 | |
| Naringenin | 1 | 5.34 |
| 2 | 6.01 | |
| Hesperetin | 1 | 6.25 |
| 2 | 7.34 | |
| Conditions: Chiralpak AD-3R column; Mobile Phase: Methanol; Isocratic elution. |
Experimental Protocol: Optimized Separation of Liquiritigenin and Isoliquiritigenin
This protocol details a validated HPLC method for the separation of the structural isomers liquiritigenin and isoliquiritigenin.
1. Objective: To achieve baseline separation (Rs > 1.5) of liquiritigenin and isoliquiritigenin for accurate quantification.
2. Materials and Reagents:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Liquiritigenin and isoliquiritigenin reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Sample extract containing liquiritigenin and isoliquiritigenin
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 40% B (linear gradient)
-
25-30 min: 40% B (isocratic)
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 276 nm for liquiritigenin and 368 nm for isoliquiritigenin (or use a PDA detector to monitor both)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of liquiritigenin and isoliquiritigenin in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase (80:20 Water:Acetonitrile with 0.1% formic acid) to a suitable concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample extract in methanol, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the mixed working standard solution five times.
-
The relative standard deviation (RSD) for the peak areas and retention times should be less than 2%.
-
The resolution (Rs) between liquiritigenin and isoliquiritigenin should be greater than 1.5.
-
The tailing factor for each peak should be between 0.9 and 1.5.
6. Analysis:
-
Inject the prepared standard and sample solutions.
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the isomers in the samples using a calibration curve generated from the working standard solutions.
Visualizations
Caption: A troubleshooting workflow for addressing poor separation of flavanone isomers in HPLC.
Caption: A general experimental workflow for the HPLC analysis of flavanone isomers.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. mdpi.com [mdpi.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a RP-UHPLC-ESI-MS/MS method for the chiral separation and determination of flavanone, naringenin and hesperetin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage of 6,4'-Dihydroxy-7-methoxyflavanone to minimize cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of 6,4'-Dihydroxy-7-methoxyflavanone (DMF) to minimize cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: Based on available data, a starting concentration range of 3-30 µM is recommended for initial experiments. Studies have shown that within this range, this compound can inhibit osteoclastogenesis without significant cytotoxicity in RAW264.7 macrophages.[1] However, the optimal concentration is cell-type dependent and should be determined empirically for your specific cell line.
Q2: I am observing high levels of cytotoxicity even at low concentrations of DMF. What could be the issue?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to flavonoids. It is crucial to perform a dose-response curve for your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. A solvent control group is essential.
-
Compound Purity: Verify the purity of your this compound stock. Impurities can contribute to cytotoxicity.
-
Assay Interference: As detailed in the troubleshooting guide below, some common cytotoxicity assays, like the MTT assay, can be unreliable for flavonoids.
Q3: Which cytotoxicity assay is most reliable for flavonoids like this compound?
A3: Due to the potential for flavonoids to interfere with tetrazolium-based assays (e.g., MTT), it is highly recommended to use alternative methods. The Trypan Blue exclusion assay or the Sulforhodamine B (SRB) assay are considered more reliable for assessing the cytotoxicity of these compounds.[2]
Q4: What are the known signaling pathways affected by this compound?
A4: Current research indicates that this compound can influence the following signaling pathways:
-
PI3K/Akt Pathway: It has been shown to inhibit the phosphorylation of Akt, a key protein in this pro-survival pathway.[3]
-
MAPK Pathway: It can inhibit the RANKL-induced phosphorylation of JNK, a member of the Mitogen-Activated Protein Kinase family, while not affecting ERK and p38 MAPK phosphorylation.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cytotoxicity Assays
-
Question: My dose-response curve for this compound is not consistent, or I suspect my assay is producing artifacts. What should I do?
-
Answer:
-
Switch Assay Method: If you are using an MTT or related tetrazolium-based assay, switch to a Trypan Blue exclusion assay or an SRB assay. Flavonoids can directly reduce MTT, leading to an overestimation of cell viability.
-
Include Proper Controls:
-
Vehicle Control: Always include a control group treated with the same concentration of solvent (e.g., DMSO) used to dissolve the flavonoid.
-
Positive Control: Use a known cytotoxic agent to ensure your assay system is working correctly.
-
-
Check for Compound Precipitation: Visually inspect your culture wells under a microscope to ensure that the compound has not precipitated out of solution at higher concentrations, which can lead to inaccurate results.
-
Issue 2: Difficulty in Detecting Effects on Signaling Pathways
-
Question: I am not observing the expected changes in the PI3K/Akt or MAPK pathways after treatment with this compound. What are some potential reasons?
-
Answer:
-
Time-Course Experiment: The activation or inhibition of signaling pathways is often transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 6h, 24h) to identify the optimal time point for observing changes in protein phosphorylation.
-
Dose-Response Analysis: The effect on signaling pathways can be dose-dependent. Test a range of concentrations to determine the effective dose for modulating the pathway of interest in your cell line.
-
Antibody Quality: Ensure the primary antibodies used for Western blotting, especially those targeting phosphorylated proteins, are specific and validated for your experimental system.
-
Loading Controls: Use reliable loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes in your Western blot.
-
Quantitative Data Summary
| Compound | Cell Line | Assay | Duration | Parameter | Value | Reference |
| This compound | RAW264.7 macrophages | Griess Assay | 24 hrs | IC50 (NO production) | > 100 µM | [1] |
| This compound | RAW264.7 macrophages | TRAP activity assay | - | Inhibition of osteoclastogenesis | 3-30 µM | [1] |
| This compound | Human Dermal Fibroblasts | Cell Counting | - | Increased cell growth after H2O2 | Pretreatment | [3][4] |
Experimental Protocols
Trypan Blue Exclusion Assay for Cell Viability
This protocol is adapted for assessing cell viability after treatment with flavonoids.
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
After treatment, collect the cell culture medium (which may contain detached, dead cells) and wash the adherent cells with PBS.
-
Harvest the adherent cells by trypsinization and combine them with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in a known volume of PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Immediately load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is based on the ability of SRB to bind to cellular proteins.
Materials:
-
Cells seeded in a 96-well plate
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach.
-
Treat cells with a serial dilution of this compound and controls for the desired time.
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader. The optical density is proportional to the number of cells.
Western Blot for PI3K/Akt Signaling Pathway
This protocol outlines the general steps for analyzing the phosphorylation status of Akt.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating cells with this compound for the desired time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin) to normalize the results.
Visualizations
Caption: Experimental workflow for assessing DMF cytotoxicity and its effect on signaling pathways.
Caption: Signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Identification and removal of byproducts in 6,4'-Dihydroxy-7-methoxyflavanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,4'-Dihydroxy-7-methoxyflavanone. Our aim is to help you identify and remove common byproducts to achieve a higher purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is a two-step synthesis. The first step is a Claisen-Schmidt condensation of 2',5'-dihydroxy-4'-methoxyacetophenone and p-anisaldehyde under basic conditions to form the intermediate, 2',5'-dihydroxy-4'-methoxychalcone. The second step is an acid-catalyzed intramolecular cyclization of the chalcone to yield the desired this compound.
Q2: I am getting a low yield in the first step (Claisen-Schmidt condensation). What are the possible reasons?
A2: Low yields in the Claisen-Schmidt condensation can be due to several factors:
-
Insufficient base: The base (e.g., NaOH or KOH) is crucial for deprotonating the acetophenone to form the enolate. Ensure the correct molar equivalent and concentration of the base are used.
-
Reaction temperature: The reaction is typically carried out at room temperature. Higher temperatures might promote side reactions.
-
Reaction time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purity of starting materials: Impurities in the acetophenone or aldehyde can interfere with the reaction.
-
Side reactions: The aldehyde can undergo a self-disproportionation reaction (Cannizzaro reaction) in the presence of a strong base, which will consume the starting material.
Q3: My final product is impure. What are the likely byproducts?
A3: Common impurities include:
-
Unreacted starting materials: 2',5'-dihydroxy-4'-methoxyacetophenone and p-anisaldehyde.
-
Chalcone intermediate: 2',5'-dihydroxy-4'-methoxychalcone, resulting from incomplete cyclization.
-
Self-condensation product of acetophenone: A potential byproduct under basic conditions.
-
Cannizzaro reaction products of p-anisaldehyde: p-anisic acid and p-anisyl alcohol, formed under strong basic conditions.[1][2]
-
Demethylated products: Under harsh acidic or basic conditions, the methoxy group can be cleaved to form a hydroxyl group.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. Use a suitable solvent system, such as hexane:ethyl acetate (e.g., 7:3 v/v), to separate the starting materials, intermediate, and the final product. The product, being more polar than the starting materials but less polar than the chalcone, will have a distinct Rf value.
Troubleshooting Guide: Byproduct Identification and Removal
This guide will help you identify and remove specific byproducts encountered during the synthesis of this compound.
Issue 1: Presence of Unreacted Chalcone Intermediate
Identification:
-
TLC Analysis: The chalcone is typically more polar than the flavanone and will have a lower Rf value on the TLC plate. It often appears as a colored spot (yellow to orange).
-
1H NMR Spectroscopy: The chalcone will show two characteristic doublets for the α and β vinyl protons in the range of 7.4-7.9 ppm with a large coupling constant (J ≈ 15 Hz), indicative of a trans double bond.
-
Mass Spectrometry: The chalcone will have the same molecular weight and molecular formula as the flavanone (C16H14O5), making it an isomer. However, its fragmentation pattern might differ.
Removal:
-
Drive the cyclization to completion: If the cyclization reaction is incomplete, consider extending the reaction time or increasing the amount of acid catalyst. Monitor the disappearance of the chalcone spot by TLC.
-
Column Chromatography: If the chalcone persists, it can be separated from the flavanone by silica gel column chromatography. A gradient elution with a hexane-ethyl acetate solvent system is typically effective. The less polar flavanone will elute before the more polar chalcone.
Experimental Workflow for Chalcone Removal
References
Troubleshooting inconsistent results in 6,4'-Dihydroxy-7-methoxyflavanone bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6,4'-Dihydroxy-7-methoxyflavanone (DMF) in various bioassays. Inconsistent results can arise from a variety of factors, and this guide is designed to help you identify and address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high variability between replicate wells in my cell-based assay with DMF. What could be the cause?
A1: High variability is a common issue and can stem from several factors:
-
Poor Solubility: DMF, like many flavonoids, has low aqueous solubility. This can lead to precipitation or aggregation in your culture medium, resulting in inconsistent concentrations across wells.
-
Troubleshooting:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
When diluting into your final assay medium, ensure rapid and thorough mixing.
-
Consider a final DMSO concentration of ≤0.1% to minimize solvent effects on the cells.
-
Visually inspect your diluted DMF solutions for any signs of precipitation before adding them to the cells.
-
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Troubleshooting:
-
Ensure you have a single-cell suspension before plating.
-
Use a hemocytometer or an automated cell counter to accurately determine cell density.
-
Pipette carefully and mix the cell suspension between plating wells to maintain a uniform density.
-
-
-
Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.
-
Troubleshooting:
-
Avoid using the outermost wells for experimental conditions. Fill them with sterile PBS or medium to maintain a humid environment.
-
-
Q2: My dose-response curve for DMF is not behaving as expected (e.g., it's flat or has an unusual shape). What should I check?
A2: An anomalous dose-response curve can be indicative of several issues:
-
Compound Instability: Flavonoids can be unstable in cell culture medium over long incubation periods.
-
Troubleshooting:
-
Minimize the exposure of your DMF stock solutions to light.
-
Consider refreshing the media with freshly diluted DMF for long-term experiments (e.g., >24 hours).
-
-
-
Assay Interference: Flavonoids have been known to interfere with certain assay readouts.
-
Troubleshooting:
-
Fluorescence-Based Assays: DMF may possess intrinsic fluorescence or quench the fluorescence of your reporter dye. Run a control plate with DMF and your assay reagents in the absence of cells to check for interference.[1][2]
-
Colorimetric Assays (e.g., MTT, XTT): Some flavonoids can directly reduce tetrazolium salts, leading to a false-positive signal for cell viability. Include appropriate controls to account for this.
-
-
-
Incorrect Concentration Range: The effective concentration range for DMF may be narrower or wider than anticipated.
-
Troubleshooting:
-
Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the optimal concentration range for your specific assay.
-
-
Q3: I am not observing the expected inhibitory effect of DMF on RANKL-induced osteoclastogenesis.
A3: Several factors can influence the outcome of this specific assay:
-
Cell Health and Differentiation Potential: The responsiveness of your bone marrow macrophages (BMMs) or RAW264.7 cells to RANKL is critical.
-
Troubleshooting:
-
Ensure your cells are healthy and within a low passage number.
-
Optimize the concentration of M-CSF and RANKL for robust osteoclast differentiation in your control wells.
-
-
-
Timing of DMF Treatment: The point at which you introduce DMF can impact its effect.
-
Troubleshooting:
-
For inhibiting differentiation, DMF should be added concurrently with RANKL stimulation.
-
To assess the effect on mature osteoclast function, treat well-differentiated, multinucleated osteoclasts with DMF.
-
-
-
Readout Sensitivity: The method used to quantify osteoclastogenesis may not be sensitive enough.
-
Troubleshooting:
-
Tartrate-resistant acid phosphatase (TRAP) staining is a standard method. Ensure your staining protocol is optimized.
-
Quantify both the number of TRAP-positive multinucleated cells and the total TRAP activity.
-
-
Q4: My Western blot results for PI3K/Akt pathway modulation by DMF are inconsistent.
A4: Inconsistent Western blot data can be frustrating. Here are some potential solutions:
-
Suboptimal Lysis Buffer: Incomplete cell lysis can lead to variable protein extraction.
-
Troubleshooting:
-
Use a lysis buffer containing appropriate detergents and phosphatase/protease inhibitors.
-
Ensure complete cell lysis by scraping and/or sonication.
-
-
-
Antibody Quality: The specificity and affinity of your primary antibodies are crucial.
-
Troubleshooting:
-
Use antibodies that have been validated for your specific application.
-
Optimize your antibody dilutions and incubation times.
-
-
-
Loading Controls: Inaccurate normalization can lead to misinterpretation of your results.
-
Troubleshooting:
-
Use a reliable loading control (e.g., β-actin, GAPDH).
-
Ensure that the expression of your loading control is not affected by your experimental treatments.
-
-
Quantitative Data Summary
| Bioassay | Cell Line/System | Concentration Range | Observed Effect | IC50/EC50 | Reference(s) |
| Osteoclastogenesis Inhibition | Bone Marrow Macrophages | 3-30 µM | Dose-dependent inhibition of RANKL-induced osteoclast formation and TRAP activity. | Not Reported | [3][4] |
| Actin Ring Formation Disruption | Mature Osteoclasts | 0-30 µM | Disruption of actin ring formation in mature osteoclasts. | Not Reported | [3][4] |
| Anti-inflammatory Activity | RAW264.7 Macrophages | Not Specified | Inhibition of LPS-induced nitric oxide production. | > 100 µM | [4] |
| PI3K/Akt Pathway Inhibition | A549 Cells (Fisetin) | 5-20 µM | Inhibition of p85 and p110 subunits of PI3K and phosphorylation of Akt. | Not Applicable | [5] (Note: This study used Fisetin, a similar flavonoid, providing a potential reference for DMF's mechanism) |
| Anti-senescence Activity | Human Dermal Fibroblasts | Not Specified | Inhibition of H2O2-induced senescence phenotypes. | Not Reported | Not Directly Cited |
Experimental Protocols & Methodologies
RANKL-Induced Osteoclastogenesis Assay
Objective: To assess the inhibitory effect of DMF on the differentiation of macrophages into osteoclasts.
Methodology:
-
Cell Seeding: Seed bone marrow macrophages (BMMs) or RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM supplemented with 10% FBS.
-
Induction of Differentiation: The following day, replace the medium with fresh medium containing M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation.
-
DMF Treatment: Add DMF at various concentrations (e.g., 0, 1, 5, 10, 20 µM) to the culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and DMF every 2 days.
-
TRAP Staining: After the incubation period, fix the cells with 4% paraformaldehyde and stain for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
Western Blot for PI3K/Akt Signaling
Objective: To determine the effect of DMF on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages, cancer cell lines) and allow them to adhere overnight. Treat the cells with DMF at the desired concentrations for the specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total PI3K, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
SIRT1 Activity Assay (Fluorometric)
Objective: To measure the effect of DMF on the enzymatic activity of SIRT1.
Methodology:
-
Reagent Preparation: Prepare the SIRT1 assay buffer, a fluorogenic SIRT1 substrate, and NAD+.
-
Reaction Setup: In a 96-well black plate, add the SIRT1 enzyme, assay buffer, and DMF at various concentrations. Include a vehicle control and a known SIRT1 activator (e.g., resveratrol) as a positive control.
-
Initiation of Reaction: Start the reaction by adding the fluorogenic substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Development: Stop the reaction and develop the fluorescent signal by adding a developer solution as per the manufacturer's instructions.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of SIRT1 activity relative to the vehicle control.
Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for inconsistent bioassay results.
Caption: Signaling pathway of DMF in osteoclastogenesis.
References
- 1. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of 6,4'-Dihydroxy-7-methoxyflavanone
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of 6,4'-Dihydroxy-7-methoxyflavanone. This guidance is intended for researchers, scientists, and professionals in drug development to ensure the integrity and stability of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for solid this compound?
For short-term storage, keep the solid compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1][2] Room temperature is generally acceptable for short periods.
Q2: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, it is recommended to store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[3] Inert gas (e.g., argon or nitrogen) can be used to displace air in the container to minimize oxidation.
Q3: How should I store solutions of this compound?
Stock solutions should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles.[3] For optimal stability, store these aliquots at -80°C for use within six months or at -20°C for use within one month.[3] The appropriate solvent for preparing the stock solution should be selected based on the product's solubility.[3]
Q4: What are the main factors that can cause the degradation of this compound?
Like many flavonoids, this compound is susceptible to degradation from exposure to light, high temperatures, oxygen, and humidity.[4][5] These factors can lead to oxidation and other chemical reactions, compromising the compound's purity and bioactivity.
Q5: How can I check the purity of my stored this compound?
The purity of the compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be used to separate the intact compound from any potential degradation products.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
dot
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Czech Journal of Food Sciences: Effect of storage temperature on the decay of catechins and procyanidins in dark chocolate [cjfs.agriculturejournals.cz]
- 4. Impact of thermal processing on dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Adjusting pH to improve 6,4'-Dihydroxy-7-methoxyflavanone stability and activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the stability and activity of 6,4'-Dihydroxy-7-methoxyflavanone (DMF) by adjusting pH during their experiments.
I. Stability of this compound
The stability of flavonoids, including this compound, is significantly influenced by the pH of the solution. Generally, flavonoids are more stable in acidic conditions and are prone to degradation in neutral to alkaline environments. This degradation is often due to oxidation and other chemical transformations.
Quantitative Data Summary: Expected pH-Dependent Stability of this compound
The following table summarizes the expected stability of this compound at different pH values based on general flavonoid chemistry. Actual stability should be determined empirically using the protocol provided below.
| pH Range | Expected Stability | Potential Degradation Products | Recommended Buffer System |
| Acidic (pH 3-5) | High | Minimal degradation expected. | Citrate, Acetate |
| Neutral (pH 6-7.5) | Moderate | Gradual degradation may occur. | Phosphate (PBS) |
| Alkaline (pH > 8) | Low | Rapid degradation is likely. | Borate, Carbonate-Bicarbonate |
Experimental Protocol: pH-Dependent Stability Assessment using UV-Vis Spectrophotometry
This protocol outlines a method to determine the stability of this compound at various pH values by monitoring changes in its UV-Vis absorbance spectrum over time.
Materials:
-
This compound (DMF)
-
Buffers of various pH (e.g., citrate for pH 3-5, phosphate for pH 6-7.5, borate for pH > 8)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Ethanol or DMSO (for stock solution)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of DMF (e.g., 1 mg/mL) in a suitable organic solvent like ethanol or DMSO.
-
Prepare working solutions by diluting the stock solution in the different pH buffers to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Immediately after preparation (t=0), measure the full UV-Vis spectrum (e.g., 200-500 nm) of each working solution.
-
Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C) and protect them from light.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), measure the UV-Vis spectrum of each solution.
-
Analyze the data by plotting the absorbance at the wavelength of maximum absorption (λmax) against time for each pH. A decrease in absorbance indicates degradation. The degradation kinetics can be determined from this data.
II. Activity of this compound
The biological activity of this compound, such as its antioxidant capacity and its ability to modulate signaling pathways, can also be pH-dependent.
Quantitative Data Summary: Expected pH-Dependent Activity of this compound
The antioxidant activity of many flavonoids increases with pH due to the deprotonation of hydroxyl groups, which enhances their ability to donate electrons.[1] The effect of pH on the interaction of DMF with specific protein targets like SIRT1 and Akt is more complex and likely depends on the pH-stability of the compound and the optimal pH for the enzyme's activity.
| pH Range | Expected Antioxidant Activity | Expected Impact on SIRT1/Akt Signaling |
| Acidic (pH 3-5) | Lower | Activity may be more related to the stable form of the molecule. |
| Neutral (pH 6-7.5) | Moderate | Optimal range for many cellular assays. |
| Alkaline (pH > 8) | Higher (initially) | Activity may be short-lived due to rapid degradation. |
Experimental Protocol: Assessing pH-Dependent Antioxidant Activity (DPPH Assay)
This protocol provides a method to evaluate the antioxidant activity of this compound at different pH values using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Materials:
-
This compound (DMF)
-
DPPH solution in ethanol
-
Buffers of various pH
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of DMF in the different pH buffers.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the DMF solutions of varying concentrations and pH to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at the appropriate wavelength (around 517 nm).
-
Calculate the percentage of DPPH scavenging activity for each concentration and pH. The IC50 value (concentration required to scavenge 50% of the DPPH radicals) can then be determined.
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cellular Senescence
This compound has been shown to protect against oxidative stress-induced premature senescence in human dermal fibroblasts. It achieves this by up-regulating Sirtuin 1 (SIRT1) expression and inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2]
References
Technical Support Center: Optimizing Flavanone Cyclization
Welcome to the technical support center for flavanone synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the intramolecular cyclization of 2'-hydroxychalcones to flavanones.
Troubleshooting Guide
This guide addresses common issues encountered during the flavanone cyclization reaction, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My flavanone yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in flavanone synthesis can stem from several factors. The primary reasons include incomplete conversion of the starting 2'-hydroxychalcone, degradation of the product, or the formation of unwanted side products.
Potential Solutions:
-
Optimize the Catalyst: The choice of catalyst is crucial. Both acid and base catalysts are commonly used. For instance, methanesulfonic acid and piperidine have been shown to be efficient catalysts.[1][2] A comparative study showed that piperidine in water can lead to high yields (74-93%) for certain 2'-hydroxychalcones, while methanesulfonic acid in ethanol gave modest yields (11-13%) for the same substrates.[2] Palladium(II) catalysts have also been employed in oxidative cyclization with good results.[3][4] It's recommended to screen a variety of catalysts to find the optimal one for your specific substrate.
-
Adjust Reaction Temperature: Temperature plays a significant role. While higher temperatures can increase the reaction rate, they can also lead to degradation of flavonoids.[5] For instance, some studies show a drop in flavonoid content at temperatures above 120°C.[5] It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave-assisted synthesis can be an effective alternative to conventional heating, often leading to shorter reaction times and higher yields.[1]
-
Vary the Solvent: The solvent can influence the reaction rate and selectivity. A range of solvents from polar protic (e.g., ethanol, water) to aprotic polar (e.g., DMSO) have been used.[1][2][3] The choice of solvent may depend on the catalyst system. For example, piperidine has been shown to be effective in water.[2]
-
Increase Reaction Time: If the reaction is not going to completion, increasing the reaction time may improve the yield. However, be mindful that prolonged reaction times, especially at elevated temperatures, can lead to product degradation.[6] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.
Q2: I am observing significant amounts of side products. What are they and how can I minimize their formation?
A2: A common side product in flavanone synthesis is the corresponding flavone, formed through an oxidation process. Other side reactions may also occur depending on the specific substrate and reaction conditions.
Potential Solutions:
-
Control the Atmosphere: If flavone formation is an issue, conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can help to minimize oxidation.[3]
-
Choose a Milder Catalyst: Harsh acidic or basic conditions can sometimes promote side reactions.[3][4] Exploring milder catalysts, such as organocatalysts or employing enzymatic methods with chalcone isomerase, could offer greater selectivity.[1]
-
Modify the Reaction Conditions: Adjusting the temperature and reaction time can also help to suppress side product formation. Lowering the temperature may slow down the desired reaction but could disproportionately reduce the rate of side reactions.
Q3: The cyclization reaction is very slow. How can I increase the reaction rate?
A3: Slow reaction rates are a common challenge, particularly with less reactive chalcones.
Potential Solutions:
-
Microwave Irradiation: Microwave-assisted synthesis is a well-established method for accelerating organic reactions. In the case of flavanone cyclization, it has been shown to dramatically reduce reaction times from days to minutes while often improving yields.[1] For example, a reaction that took 4 days at 100°C with conventional heating to yield 75% of the product was completed in 30 minutes with 82% yield under microwave irradiation.[1]
-
Increase Catalyst Loading: A higher concentration of the catalyst can increase the reaction rate. However, this should be done cautiously as it can also lead to an increase in side products. Optimization of the catalyst loading is recommended.
-
Higher Temperature: As with any chemical reaction, increasing the temperature will generally increase the rate. However, the thermal stability of your reactants and products must be considered to avoid degradation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed cyclization of a 2'-hydroxychalcone to a flavanone?
A1: The acid-catalyzed cyclization proceeds via an intramolecular Michael addition. The reaction mechanism involves three main steps:
-
Protonation: The carbonyl oxygen of the 2'-hydroxychalcone is protonated by the acid catalyst, which activates the α,β-unsaturated system towards nucleophilic attack.
-
Cyclization: The nucleophilic hydroxyl group at the 2'-position attacks the β-carbon of the enone system in a 6-endo-trig cyclization to form the six-membered heterocyclic ring.
-
Tautomerization: The resulting enol intermediate then tautomerizes to the more stable keto form, yielding the final flavanone product.[7][8]
Q2: Can I use a base to catalyze the cyclization?
A2: Yes, base-catalyzed cyclization is a common and effective method.[1][9] The mechanism involves the deprotonation of the 2'-hydroxyl group to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone in a Michael addition reaction to form the flavanone ring after protonation of the resulting enolate. Bases such as sodium acetate, piperidine, and sodium hydroxide are frequently used.[2][10]
Q3: Are there any "green" or environmentally friendly methods for flavanone synthesis?
A3: Yes, several greener approaches have been developed to minimize the environmental impact of flavanone synthesis. These include:
-
Use of Water as a Solvent: Some catalytic systems, like piperidine, have been shown to work efficiently in water, reducing the need for volatile organic solvents.[2]
-
Microwave-Assisted Synthesis: This technique often requires less solvent and energy compared to conventional heating due to shorter reaction times.[1][11]
-
Heterogeneous Catalysts: The use of solid-supported catalysts, such as silica-supported acids, can simplify product purification and allow for catalyst recycling.[12]
-
Biocatalysis: Employing enzymes like chalcone isomerase offers a highly selective and environmentally benign route to (2S)-flavanones under mild conditions.[1]
Data Presentation
Table 1: Comparison of Catalysts for Flavanone Cyclization
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | None | 100 (Conventional) | 4 days | 75 | [1] |
| Acetic Acid | None | Microwave | 30 min | 82 | [1] |
| Pd(TFA)₂ / Cu(OAc)₂ | DMSO | 100 | 15 h, then 24h with HCl | 79 | [3] |
| Methanesulfonic Acid | Ethanol | Reflux | 24 h | 11-13 | [2] |
| Sodium Acetate | Methanol | Reflux | 24 h | 2-49 | [2] |
| Piperidine | Water | Reflux | 24 h | 74-93 | [2] |
| Nanosilica-supported dual acidic ionic liquid | Solvent-free | 80 | 10-25 min | 71-84 | [12] |
Experimental Protocols
Protocol 1: Microwave-Assisted Flavanone Synthesis using Acetic Acid
This protocol is adapted from a microwave-accelerated synthesis of flavanones.[1]
-
Reactant Preparation: In a microwave-safe reaction vessel, place the 2'-hydroxychalcone (1 mmol).
-
Solvent and Catalyst Addition: Add acetic acid (4 mL, 0.25 M).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 30 minutes).
-
Work-up: After cooling, pass the reaction mixture through a short column of silica gel using ethyl acetate as the eluent.
-
Purification: Evaporate the solvent under reduced pressure. The resulting residue can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Palladium-Catalyzed Oxidative Cyclization
This protocol is based on the divergent synthesis of flavones and flavanones.[3][4]
-
Reactant and Catalyst Mixing: To a reaction tube, add the 2'-hydroxydihydrochalcone (1.0 equiv.), Pd(TFA)₂ (10 mol%), and Cu(OAc)₂ (1.0 equiv.).
-
Solvent Addition: Add DMSO to achieve a concentration of 0.1 M.
-
Reaction under Inert Atmosphere: Purge the tube with argon and seal it. Heat the reaction mixture at 100°C for 15 hours.
-
Acidic Cyclization of Intermediate: After cooling, add 2 N HCl (20 mL) and ethyl acetate (10 mL) and continue to heat at 100°C for 24 hours.
-
Extraction and Purification: Cool the reaction mixture and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: Experimental workflow for flavanone synthesis.
Caption: Troubleshooting logic for flavanone cyclization.
References
- 1. nepjol.info [nepjol.info]
- 2. researchgate.net [researchgate.net]
- 3. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional - ProQuest [proquest.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 6,4'-Dihydroxy-7-methoxyflavanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6,4'-dihydroxy-7-methoxyflavanone. It includes detailed experimental protocols, troubleshooting guides for common issues encountered during synthesis and scale-up, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and scalable approach for the synthesis of this compound is a two-step process. The first step is a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde to form a chalcone intermediate. This is followed by an intramolecular cyclization of the chalcone to yield the desired flavanone.
Q2: What are the recommended starting materials for the synthesis?
The recommended starting materials are 2',5'-dihydroxy-4'-methoxyacetophenone and 4-hydroxybenzaldehyde. These precursors contain the necessary hydroxyl and methoxy functionalities at the correct positions to form the target molecule.
Q3: What are the critical parameters to control during the Claisen-Schmidt condensation?
Key parameters to control during the Claisen-Schmidt condensation include the reaction temperature, the concentration of the base catalyst (e.g., KOH or NaOH), and the order of reagent addition. Maintaining a low temperature during the initial phase of the reaction can help to minimize side reactions.
Q4: Which cyclization methods are suitable for converting the chalcone intermediate to the flavanone?
Acid-catalyzed cyclization using reagents like sulfuric acid in ethanol is a common method. Alternatively, base-catalyzed cyclization can also be employed. The choice of method can influence the reaction time and the formation of byproducts.
Q5: What are the common byproducts in this synthesis, and how can they be minimized?
A common byproduct is the corresponding flavone, which can be formed through oxidative cyclization, especially if the reaction is exposed to air for extended periods or if certain catalysts are used. To minimize flavone formation, it is advisable to run the cyclization step under an inert atmosphere (e.g., nitrogen or argon) and to use reaction conditions that favor the intramolecular Michael addition.
Q6: What purification methods are effective for isolating this compound?
Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water. For higher purity, column chromatography on silica gel is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of chalcone in the first step | - Incomplete reaction. - Side reactions due to high temperature. - Incorrect base concentration. | - Increase the reaction time. - Maintain a low temperature (0-5 °C) during the addition of the base. - Optimize the concentration of the base catalyst. |
| Formation of a significant amount of flavone byproduct | - Oxidative conditions during cyclization. - Use of an oxidizing agent as a catalyst. | - Perform the cyclization reaction under an inert atmosphere (N₂ or Ar). - Avoid catalysts known to promote oxidation, such as iodine, unless the flavone is the desired product. |
| Difficulty in isolating the product | - Product is too soluble in the recrystallization solvent. - Presence of impurities that inhibit crystallization. | - Try different solvent systems for recrystallization. - Purify the crude product by column chromatography before recrystallization. |
| Inconsistent results upon scale-up | - Inefficient heat transfer in larger reaction vessels. - Inadequate mixing. | - Ensure efficient stirring and temperature control. - Consider a slower addition of reagents in larger batches to manage exothermic reactions. |
| Product degradation | - Harsh acidic or basic conditions. - Prolonged exposure to high temperatures. | - Use milder reaction conditions where possible. - Minimize the reaction time and purify the product promptly after the reaction is complete. |
Experimental Protocols
Step 1: Synthesis of 2',4,5'-Trihydroxy-4'-methoxychalcone (Chalcone Intermediate)
This protocol is based on the well-established Claisen-Schmidt condensation reaction.
Materials:
-
2',5'-dihydroxy-4'-methoxyacetophenone
-
4-hydroxybenzaldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve 2',5'-dihydroxy-4'-methoxyacetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of KOH or NaOH in a mixture of ethanol and water.
-
Cool the flask containing the acetophenone solution to 0-5 °C in an ice bath.
-
Slowly add the basic solution to the cooled acetophenone solution with constant stirring.
-
After the addition is complete, add 4-hydroxybenzaldehyde to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
Acidify the mixture with 1M HCl until it reaches a pH of approximately 5-6.
-
The precipitated chalcone is then collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound
This protocol describes the acid-catalyzed intramolecular cyclization of the chalcone intermediate.
Materials:
-
2',4,5'-Trihydroxy-4'-methoxychalcone (from Step 1)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized water
Procedure:
-
Dissolve the dried chalcone in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain this temperature, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude flavanone.
-
Collect the precipitate by filtration, wash it with water until the filtrate is neutral, and then dry the product.
-
Purify the crude this compound by recrystallization or column chromatography.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the synthesis of flavanones analogous to this compound, which can serve as a starting point for optimization.
Table 1: Claisen-Schmidt Condensation Conditions and Yields for Chalcone Synthesis
| Acetophenone Derivative | Benzaldehyde Derivative | Base Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2,4-dihydroxyacetophenone | 4-methoxybenzaldehyde | KOH | Ethanol | 48 | 60.74 | [1] |
| 4-methoxyacetophenone | 4-hydroxybenzaldehyde | NaOH | Ethanol | 0.5 (grinding) | 32.5 | [2] |
| 4-methoxyacetophenone | 4-nitrobenzaldehyde | NaOH | Ethanol/Water | 1 | 82 (aldol product) | [3] |
Table 2: Cyclization Conditions and Yields for Flavanone Synthesis
| Chalcone Intermediate | Cyclization Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2',4'-dihydroxy-4-methoxychalcone | H₂SO₄ | Ethanol | 24 | 56.67 | [1] |
| 2'-hydroxychalcones | NaOAc | Methanol | Varies | 7-74 | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Inhibition
This compound has been shown to inhibit osteoclast differentiation by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5]
Caption: Inhibition of the JNK pathway by this compound.
Anti-Senescence Signaling Pathway
This compound has been found to protect against cellular senescence by inducing SIRT1 and inhibiting the PI3K/Akt signaling pathway.[6]
Caption: Anti-senescence mechanism of this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. scitepress.org [scitepress.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 6,4'-Dihydroxy-7-methoxyflavanone and Other Prominent Flavanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 6,4'-Dihydroxy-7-methoxyflavanone with other well-researched flavanones: naringenin, hesperetin, and liquiritigenin. The focus is on their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data from various scientific studies. While direct comparative studies including this compound are limited, this guide consolidates available data to offer a valuable resource for researchers.
At a Glance: Comparative Biological Activities
| Flavanone | Key Biological Activities |
| This compound | Antioxidant, Anti-inflammatory, Neuroprotective, Anti-senescence, Inhibitor of osteoclastogenesis[1][2] |
| Naringenin | Antioxidant, Anti-inflammatory, Anticancer, Neuroprotective, Cardioprotective[3][4] |
| Hesperetin | Antioxidant, Anti-inflammatory, Anticancer, Neuroprotective |
| Liquiritigenin | Antioxidant, Anti-inflammatory, Anticancer, Estrogenic |
Quantitative Comparison of Biological Activities
The following tables summarize the 50% inhibitory concentration (IC₅₀) values for the selected flavanones in various in vitro assays. It is crucial to note that these values are compiled from different studies and should be interpreted with caution, as experimental conditions can vary significantly.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. A lower IC₅₀ value indicates stronger antioxidant activity.
| Flavanone | IC₅₀ (µM) | Reference |
| 5,4'-Dihydroxy-7-methoxyflavanone* | ~26.8 (converted from 8.67 µg/mL) | [5] |
| Naringenin | 264,440 (264.44 mM) | [3] |
| Hesperetin | 70 | [6] |
| Liquiritigenin | Not available | |
| Ascorbic Acid (Standard) | 130.42 | [3] |
*Note: Data for the structurally similar 5,4'-Dihydroxy-7-methoxyflavanone is presented here due to the lack of available data for this compound in a comparable DPPH assay.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in cells stimulated with lipopolysaccharide (LPS).
| Flavanone | Cell Line | IC₅₀ (µM) | Reference |
| This compound | RAW 264.7 | >100 | |
| Naringenin | RAW 264.7 | Weakly active | [7] |
| Hesperetin | RAW 264.7 | 132.52 (for PLGA-encapsulated hesperetin) | [8] |
| Liquiritigenin | RAW 264.7 | Not available | |
| Indomethacin (Standard) | RAW 264.7 | 73.4 | [9] |
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
| Flavanone | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Not available | Not available | |
| Naringenin | 786-O (Renal cancer) | 8.91 ± 0.33 | [10] |
| OS-RC-2 (Renal cancer) | 7.78 ± 2.65 | [10] | |
| MCF-7 (Breast cancer) | >100 | ||
| Hesperetin | MCF-7 (Breast cancer) | >100 | |
| HepG2 (Liver cancer) | >100 | [6] | |
| HeLa (Cervical cancer) | >100 | [6] | |
| Liquiritigenin | HeLa (Cervical cancer) | ~400 (at 0.4 mM) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from purple to yellow is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test flavanone and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the flavanone solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the flavanone.
Nitric Oxide Inhibitory Assay in Macrophages
Principle: This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test flavanone for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC₅₀ value is calculated from the dose-response curve.
MTT Assay for Anticancer Activity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, which reflects cell viability.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test flavanone for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for a few hours (e.g., 4 hours) to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate some of the key signaling pathways modulated by these flavanones.
Caption: this compound signaling pathway.
Caption: Naringenin's anti-inflammatory signaling pathway.
Caption: Hesperetin's MAPK signaling pathway inhibition.
Caption: Liquiritigenin's anticancer signaling pathway.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and other common flavanones. While direct comparative data for this compound is still emerging, the available information suggests it possesses promising antioxidant, anti-inflammatory, and other health-beneficial properties. Further head-to-head studies are warranted to definitively establish its potency relative to other well-characterized flavanones like naringenin, hesperetin, and liquiritigenin. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of these natural compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 6,4'-Dihydroxy-7-methoxyflavanone and Hesperetin: Bioactivity and Mechanisms
For Immediate Release
In the dynamic field of flavonoid research, two compounds, 6,4'-Dihydroxy-7-methoxyflavanone and hesperetin, have garnered significant attention for their diverse pharmacological activities. This guide provides a comprehensive, data-driven comparison of their physicochemical properties and biological effects, including antioxidant, anti-inflammatory, and neuroprotective capacities. Detailed experimental protocols and visual representations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their exploration of these promising natural products.
Physicochemical Properties: A Structural Overview
Both this compound and hesperetin belong to the flavanone class of flavonoids, sharing a common three-ring structure. However, subtle differences in their hydroxylation and methoxylation patterns contribute to variations in their physicochemical properties and, consequently, their biological activities.
| Property | This compound | Hesperetin |
| Molecular Formula | C₁₆H₁₄O₅ | C₁₆H₁₄O₆ |
| Molecular Weight | 286.28 g/mol [1] | 302.28 g/mol [2] |
| LogP | 2.2[1] | 2.85 ± 0.02[3] |
| Hydrogen Bond Donors | 2 | 3 |
| Hydrogen Bond Acceptors | 5 | 6 |
Comparative Biological Activity: A Data-Driven Assessment
Experimental data reveals distinct profiles for this compound and hesperetin across various biological assays.
Antioxidant Activity
The antioxidant potential of flavonoids is a cornerstone of their therapeutic promise. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are commonly employed to quantify this activity, with lower IC₅₀ values indicating greater potency.
| Assay | This compound (IC₅₀) | Hesperetin (IC₅₀) |
| DPPH Radical Scavenging | Data not available | 525.18 ± 1.02 µM[3] |
| ABTS Radical Scavenging | Data not available | 489.11 ± 1.07 µM[4] |
Note: While specific IC₅₀ values for this compound in DPPH and ABTS assays were not found in the reviewed literature, it is reported to possess antioxidant properties.[5]
Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The ability of these flavonoids to modulate inflammatory responses has been investigated, particularly their capacity to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Assay | This compound | Hesperetin |
| Nitric Oxide (NO) Production Inhibition (RAW 264.7 cells) | IC₅₀ > 100 µM | Dose-dependent inhibition[3][6] |
Note: Hesperetin has been shown to reduce the levels of other inflammatory mediators, including prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in a concentration-dependent manner.[3][6]
Neuroprotective Effects
The potential of these compounds to protect neuronal cells from damage is a growing area of research. Studies using the human neuroblastoma SH-SY5Y cell line have provided insights into their neuroprotective capabilities.
| Assay | This compound | Hesperetin |
| Neuroprotection in SH-SY5Y cells | Protects against H₂O₂-induced senescence[7] | Increases cell viability in H₂O₂-treated cells[7] |
Note: A structurally similar compound, 6,7,4′-trihydroxyflavanone, has been shown to protect SH-SY5Y cells from methamphetamine-induced neurotoxicity.[8] Hesperetin has also demonstrated neuroprotective effects against 6-hydroxydopamine-induced toxicity in SH-SY5Y cells.[6]
Mechanistic Insights: Signaling Pathways
The biological activities of this compound and hesperetin are underpinned by their modulation of specific intracellular signaling pathways.
In the context of bone metabolism, this compound has been shown to inhibit osteoclast differentiation by targeting the RANKL/MAPK signaling pathway.[3][9][10] This pathway is crucial for the formation and activation of osteoclasts, the cells responsible for bone resorption.
Hesperetin, on the other hand, exerts its anti-inflammatory and neuroprotective effects in part through the modulation of the TLR4/NF-κB signaling pathway.[8][11][12] This pathway is a key player in the innate immune response and is activated by stimuli such as LPS.
Experimental Protocols
To facilitate the replication and validation of the presented data, detailed methodologies for key experiments are provided below.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.
Procedure:
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (this compound or hesperetin) are prepared.
-
The DPPH solution is mixed with the test compound solutions.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The discoloration of the DPPH solution indicates radical scavenging activity.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Cells
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
Procedure:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
After an incubation period (e.g., 24 hours), the culture supernatant is collected.
-
The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent.
-
The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Conclusion
This comparative guide highlights the distinct yet complementary profiles of this compound and hesperetin. While both flavonoids exhibit promising antioxidant, anti-inflammatory, and neuroprotective properties, their potencies and mechanisms of action differ. Hesperetin's bioactivity is well-documented with quantitative data, showcasing its potent radical scavenging and anti-inflammatory effects through the TLR4/NF-κB pathway. This compound demonstrates significant potential, particularly in the context of bone health through its inhibition of the RANKL/MAPK pathway, although further quantitative studies on its antioxidant and broader anti-inflammatory effects are warranted. The provided data, protocols, and pathway diagrams offer a valuable resource for the scientific community to further investigate and harness the therapeutic potential of these natural compounds.
References
- 1. Neuroprotective Effects of Hesperidin and CK2 Inhibitor DRB on Aβ1-42-Induced Neurotoxicity in Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Osteoclast Differentiation and Function [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. scispace.com [scispace.com]
- 7. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hesperetin, a Citrus Flavonoid, Attenuates LPS-Induced Neuroinflammation, Apoptosis and Memory Impairments by Modulating TLR4/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6,4′-Dihydroxy-7-methoxyflavanone Inhibits Osteoclast Differentiation and Function [jstage.jst.go.jp]
- 11. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vivo Validation of Anti-Osteoporotic Effects: A Comparative Guide to 6,4'-Dihydroxy-7-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-osteoporotic agent, 6,4'-Dihydroxy-7-methoxyflavanone (DMF), against established therapies. While in vivo data for DMF is not yet available in published literature, this document summarizes its demonstrated in vitro efficacy, explores in vivo evidence for a structurally similar compound, and presents a detailed comparison with standard-of-care osteoporosis drugs, supported by experimental data and protocols.
Introduction to this compound (DMF)
This compound is a flavonoid isolated from the heartwood of Dalbergia odorifera.[1] In vitro studies have demonstrated its potential as an anti-osteoporotic agent by targeting osteoclasts, the cells responsible for bone resorption.
Mechanism of Action (In Vitro):
DMF has been shown to inhibit the differentiation and function of osteoclasts.[1][2][3] Its mechanism of action involves the suppression of the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)-induced signaling pathway.[1][2][3] Specifically, DMF inhibits the activation of Mitogen-Activated Protein Kinases (MAPKs), which in turn downregulates the expression of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), essential for osteoclastogenesis.[1][2][3] Furthermore, DMF disrupts the formation of the actin ring in mature osteoclasts, a critical structure for bone resorption.[1]
In Vivo Evidence for a Structurally Similar Flavonoid
While direct in vivo studies on DMF are not yet published, research on a structurally related flavonoid from the same plant, 6,7,4'-Trihydroxyflavone (THF) , provides promising insights. In a lipopolysaccharide (LPS)-induced bone loss mouse model, THF demonstrated protective effects against bone loss.[4] Treatment with THF led to a recovery in bone volume per tissue volume and trabecular number, and a reduction in trabecular separation.[4] The proposed mechanism for THF also involves the inhibition of the RANKL-induced MAPK signaling pathway, suggesting a class effect for flavonoids from Dalbergia odorifera.[4] This evidence strongly supports the rationale for conducting future in vivo studies on DMF.
Comparative Analysis with Standard-of-Care Anti-Osteoporotic Drugs
To contextualize the potential of DMF, this section compares its proposed mechanism with that of widely used osteoporosis medications: Alendronate, Denosumab, Teriparatide, and Raloxifene.
Table 1: Comparison of Mechanistic and In Vivo Efficacy Data
| Feature | This compound (DMF) | Alendronate (Bisphosphonate) | Denosumab (RANKL Inhibitor) | Teriparatide (Anabolic Agent) | Raloxifene (SERM) |
| Mechanism of Action | Inhibits osteoclast differentiation and function via MAPK pathway suppression.[1][2][3] | Induces osteoclast apoptosis and inhibits bone resorption.[2][5] | Monoclonal antibody that binds to and inhibits RANKL, preventing osteoclast formation and activation.[6][7] | Recombinant human parathyroid hormone that stimulates bone formation by osteoblasts.[8][9] | Selective estrogen receptor modulator with estrogen-agonist effects on bone, reducing bone resorption.[10][11] |
| Primary Target Cell | Osteoclast Precursors, Mature Osteoclasts | Mature Osteoclasts | Osteoclast Precursors | Osteoblasts | Osteoclasts |
| In Vivo Model Example | Not yet studied in vivo. A similar compound showed efficacy in an LPS-induced bone loss model in mice.[4] | Ovariectomized (OVX) rats.[2] | Ovariectomized (OVX) mice/rats, clinical trials in postmenopausal women.[6][12] | Ovariectomized (OVX) rats, clinical trials in postmenopausal women.[8][13] | Ovariectomized (OVX) mice.[10] |
| Reported In Vivo Efficacy | N/A | Increased femur bone density and bone strength in OVX rats.[2] | Increased bone mineral density (BMD) and reduced fracture risk in postmenopausal women.[6][12] | Increased lumbar spine and femoral neck BMD and reduced fracture risk in postmenopausal women.[8][13] | Abrogated bone loss in both alveolar bone and femur in OVX mice.[10] |
| Administration Route | Potentially oral (based on other flavonoids) | Oral, Intravenous[14] | Subcutaneous injection[14] | Subcutaneous injection[14] | Oral[14] |
Experimental Protocols
Ovariectomized (OVX) Rodent Model of Postmenopausal Osteoporosis
This is the most common animal model for studying postmenopausal osteoporosis.
-
Animal Strain: Female Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Procedure:
-
Animals are anesthetized.
-
A dorsal midline incision is made, and the ovaries are located and surgically removed (ovariectomy).
-
Sham-operated animals undergo the same surgical procedure without the removal of the ovaries.
-
Animals are allowed to recover for a period (typically 4-12 weeks) to allow for the development of osteopenia.
-
-
Treatment: The test compound (e.g., Alendronate, Raloxifene) or vehicle is administered daily or at specified intervals via the appropriate route (e.g., oral gavage, subcutaneous injection).
-
Assessment of Efficacy:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) of the femur and lumbar spine.
-
Micro-computed Tomography (µCT): Provides detailed 3D analysis of bone microarchitecture, including trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Biomechanical Testing: Three-point bending tests on the femur to determine bone strength.
-
Histomorphometry: Histological analysis of bone sections to quantify cellular and structural changes.
-
Serum Biomarkers: Measurement of markers of bone formation (e.g., P1NP) and resorption (e.g., CTX-I).
-
Lipopolysaccharide (LPS)-Induced Bone Loss Model
This model is used to study inflammation-induced bone loss.
-
Animal Strain: Mice (e.g., C57BL/6) are typically used.
-
Procedure:
-
A baseline µCT scan of the region of interest (e.g., calvaria or femur) is performed.
-
LPS is injected locally (e.g., subcutaneously over the calvaria) or systemically (intraperitoneally) to induce an inflammatory response and subsequent bone resorption.
-
-
Treatment: The test compound (e.g., 6,7,4'-Trihydroxyflavone) is administered before or concurrently with the LPS challenge.
-
Assessment of Efficacy:
-
µCT Analysis: Follow-up scans are performed to quantify the extent of bone loss in the LPS-treated group compared to the vehicle and compound-treated groups.
-
Histology: Histological sections are analyzed for osteoclast numbers and inflammatory cell infiltration.
-
Visualizations
Caption: Proposed signaling pathway of this compound (DMF) in inhibiting osteoclastogenesis.
Caption: General experimental workflow for in vivo evaluation of anti-osteoporotic compounds.
Caption: Logical framework for the comparative assessment of this compound.
Conclusion and Future Directions
This compound exhibits a promising in vitro profile as an anti-osteoporotic agent by effectively inhibiting osteoclast differentiation and function. While direct in vivo evidence is currently lacking, the positive in vivo results from the structurally similar compound, 6,7,4'-Trihydroxyflavone, in a relevant bone loss model, provide a strong rationale for further investigation.
Future studies should focus on the in vivo validation of DMF in established osteoporosis models, such as the ovariectomized rodent model. Such studies will be crucial to determine its efficacy in improving bone mineral density and preventing bone loss, and to establish a dose-response relationship and safety profile. A direct comparison with standard-of-care drugs in these models will ultimately define the therapeutic potential of this compound for the treatment of osteoporosis.
References
- 1. 6,4′-Dihydroxy-7-methoxyflavanone Inhibits Osteoclast Differentiation and Function [jstage.jst.go.jp]
- 2. Alendronate promotes osteoblast differentiation and bone formation in ovariectomy-induced osteoporosis through interferon-β/signal transducer and activator of transcription 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6,7,4'-Trihydroxyflavone inhibits osteoclast formation and bone resorption in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alendronate reduces osteoclast precursors in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of denosumab in osteoporosis - an update on efficacy and drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term treatment of osteoporosis: safety and efficacy appraisal of denosumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teriparatide in the management of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Raloxifene reduces the risk of local alveolar bone destruction in a mouse model of periodontitis combined with systemic postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of the efficacy and safety of denosumab in postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized double-blind trial to compare the efficacy of teriparatide [recombinant human parathyroid hormone (1-34)] with alendronate in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Osteoporosis treatment: Medications can help - Mayo Clinic [mayoclinic.org]
Comparative analysis of antioxidant potency: 6,4'-Dihydroxy-7-methoxyflavanone vs. quercetin
A Comparative Analysis of Antioxidant Potency: 6,4'-Dihydroxy-7-methoxyflavanone vs. Quercetin
For Immediate Release
This guide provides a detailed comparative analysis of the antioxidant properties of this compound and the well-characterized flavonoid, quercetin. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their relative antioxidant potency supported by available experimental data, detailed protocols, and mechanistic pathway visualizations.
Introduction
Flavonoids are a class of polyphenolic secondary plant metabolites widely recognized for their antioxidant properties. Quercetin, a flavonol, is one of the most studied flavonoids, known for its potent free-radical scavenging and metal-chelating activities.[1][2] this compound, a less common flavanone, has also been identified as possessing antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide aims to juxtapose the antioxidant capacities of these two compounds by examining data from key in-vitro assays and exploring their underlying molecular mechanisms.
Quantitative Comparison of Antioxidant Activity
The antioxidant potency of a compound is often quantified by its IC50 value (the concentration required to inhibit 50% of the radical activity) in various assays. Lower IC50 values indicate greater antioxidant potency. The following table summarizes available data for this compound and quercetin from different studies.
Disclaimer: The data presented below is compiled from multiple independent studies. Direct comparison of absolute IC50 values should be approached with caution, as experimental conditions can vary between laboratories.
| Antioxidant Assay | This compound (or related flavanone) | Quercetin | Reference Compound |
| DPPH Radical Scavenging | IC50: 75.8 ± 2.5 µM ¹ | IC50: 1.17 - 19.17 µg/mL (approx. 3.87 - 63.4 µM)[1][2] | Ascorbic Acid: IC50: 16.26 µg/mL[1] |
| Superoxide Anion Scavenging | IC50: 317.5 ± 2.9 µM ¹ | - | - |
| ABTS Radical Scavenging | - | IC50: 1.17 µg/mL (approx. 3.87 µM)[2] | - |
¹ Data for (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone, a structurally similar compound.[6] Note: Direct IC50 values for this compound in common antioxidant assays like DPPH and ABTS are not readily available in the reviewed literature. The data for the related flavanone is provided for a structural comparison.[6]
Signaling Pathways in Flavonoid Antioxidant Action
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control endogenous antioxidant defenses. Both this compound and quercetin are known to influence these pathways.
A primary mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under conditions of oxidative stress, flavonoids can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant response element (ARE)-containing genes. These genes encode for protective enzymes like heme oxygenase-1 (HO-1), SOD, and catalase.
Additionally, flavonoids can modulate kinase signaling cascades, such as the PI3K/Akt pathway . Studies have shown that this compound protects against oxidative stress-induced senescence by inhibiting the PI3K/Akt pathway.[4] Quercetin also interacts with this pathway, often leading to downstream effects on cell survival and inflammatory responses.[7]
Experimental Protocols & Workflows
The following sections detail the methodologies for common antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds (this compound, quercetin) and a positive control (e.g., ascorbic acid) in the same solvent to create a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, add a small volume of the sample solution (e.g., 20 µL) to a fixed volume of the DPPH solution (e.g., 180 µL).
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is then determined by plotting the inhibition percentage against the sample concentration.[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Radical Generation: Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to obtain a working solution with an absorbance of approximately 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox).
-
Reaction: Add a small aliquot of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: Calculate the percentage inhibition and determine the IC50 value, similar to the DPPH assay.[9]
Conclusion
Quercetin is unequivocally a potent antioxidant with extensive documentation of its high efficacy in various radical scavenging assays.[1][2] Its chemical structure, featuring a catechol group in the B-ring and a 2,3-double bond in conjugation with a 4-oxo function, is optimal for radical stabilization.[7]
While quantitative data for this compound is less prevalent, the available information confirms its antioxidant activity.[3][4] Structurally, as a flavanone, it lacks the C2-C3 double bond found in quercetin, which generally results in lower radical scavenging activity compared to flavonols. The available data on a related flavanone, with a DPPH IC50 of 75.8 µM, suggests a lower potency compared to quercetin (IC50 often < 20 µM).[6] However, its demonstrated ability to modulate key cellular pathways like PI3K/Akt and induce SIRT1 expression highlights its potential for indirect antioxidant and cytoprotective effects, which are of significant interest in drug development.[4]
For professionals in the field, while quercetin remains a benchmark for high antioxidant potency, this compound represents an interesting compound whose biological activities may extend beyond direct radical scavenging to include significant modulation of cellular signaling pathways relevant to aging and inflammation. Further direct comparative studies are warranted to fully elucidate their relative potencies and mechanisms of action under identical experimental conditions.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. One moment, please... [inabj.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:189689-32-5 | Chemsrc [chemsrc.com]
- 6. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Neuroprotective Effects of 6,4'-Dihydroxy-7-methoxyflavanone: A Comparative Guide
This guide provides a comparative analysis of the neuroprotective effects of 6,4'-Dihydroxy-7-methoxyflavanone (DMF) and other flavonoids, based on published findings. It is designed for researchers, scientists, and drug development professionals to facilitate the replication and extension of these studies.
Comparative Analysis of Neuroprotective Effects
The following tables summarize the quantitative data from key studies on the neuroprotective effects of DMF and selected alternative flavonoids.
Table 1: Neuroprotective Effects of this compound (DMF) in In Vitro Models
| Cell Line | Insult | DMF Concentration | Outcome | Key Findings |
| HT22 (Murine Hippocampal) | Glutamate (5 mM) | 10, 20 µM | Increased cell viability | DMF pretreatment significantly protected HT22 cells from glutamate-induced cytotoxicity. |
| BV2 (Murine Microglia) | LPS (100 ng/mL) | 10, 20 µM | Reduced NO, PGE₂, TNF-α, IL-1β production | DMF dose-dependently inhibited the production of pro-inflammatory mediators. |
| Human Dermal Fibroblasts (HDFs) | H₂O₂ (200 µM) | 80 µM | Decreased SA-β-gal activity, increased cell growth | DMF pretreatment inhibited H₂O₂-induced premature senescence. |
Table 2: Comparison of Neuroprotective Flavonoids in In Vitro Models
| Compound | Cell Line | Insult | Concentration | Key Outcome |
| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | PC12 | Dopamine | 3-20 µM | Decreased dopamine-induced toxicity and attenuated redox imbalance. |
| 3′,4′-Dihydroxyflavone | BV2 | LPS (500 ng/mL) | 1, 5, 10 µM | Inhibited production of NO, PGE₂, TNF-α, IL-1β, and IL-6. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for accurate replication.
Neuroprotection Against Glutamate-Induced Cytotoxicity in HT22 Cells
-
Cell Culture: HT22 murine hippocampal cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Cells were pre-treated with this compound (10 or 20 µM) for 1 hour.
-
Induction of Cytotoxicity: After pre-treatment, cells were exposed to 5 mM glutamate for 24 hours.
-
Cell Viability Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm using a microplate reader.
Anti-inflammatory Effects in LPS-Stimulated BV2 Microglia
-
Cell Culture: BV2 murine microglia cells were maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells were pre-treated with this compound (10 or 20 µM) or 3′,4′-Dihydroxyflavone (1, 5, or 10 µM) for 1 hour.
-
Induction of Inflammation: Cells were stimulated with lipopolysaccharide (LPS) (100 ng/mL for DMF study; 500 ng/mL for 3′,4′-Dihydroxyflavone study) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite in the culture medium was measured using the Griess reagent.
-
Prostaglandin E₂ (PGE₂), Tumor Necrosis Factor-α (TNF-α), and Interleukin-1β (IL-1β): Levels of these cytokines in the supernatant were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Protection Against Oxidative Stress-Induced Senescence in HDFs
-
Cell Culture: Human dermal fibroblasts (HDFs) were cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells were pre-treated with 80 µM this compound for 12 hours.
-
Induction of Senescence: Cells were exposed to 200 µM hydrogen peroxide (H₂O₂) for 2 hours, followed by incubation in fresh medium for 72 hours.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Cellular senescence was evaluated by staining for SA-β-gal activity. The percentage of blue, senescent cells was determined by counting under a microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in the cited studies.
Caption: Signaling pathway of DMF-induced neuroprotection in HT22 cells.
Caption: Anti-inflammatory pathway of DMF in BV2 microglia.
Caption: DMF's mechanism against H₂O₂-induced senescence.
Caption: General experimental workflow for in vitro neuroprotection assays.
Validating the Inhibitory Effect of 6,4'-Dihydroxy-7-methoxyflavanone on the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6,4'-Dihydroxy-7-methoxyflavanone (DMF) and its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct quantitative comparisons of DMF with other inhibitors are limited in publicly available research, this document synthesizes existing data on its mechanism and provides a benchmark against other well-studied flavonoids.
Executive Summary
This compound, a natural flavonoid, has demonstrated notable anti-inflammatory and antioxidant properties.[1][2][3] A key mechanism underlying these effects is its ability to modulate the NF-κB pathway, a critical regulator of inflammatory responses. This guide delves into the experimental validation of this inhibitory effect, offering a comparison with other flavonoids and detailing the methodologies for replication and further investigation.
Comparative Analysis of NF-κB Inhibition
To provide a framework for comparison, the following table summarizes the inhibitory effects of other structurally related flavonoids—Fisetin, Quercetin, and Myricetin—on lipopolysaccharide (LPS)-induced NF-κB activation in RAW264.7 macrophages.
| Compound | Concentration | Key Effects on NF-κB Pathway | Reference |
| Fisetin | 20 µM | Reversed LPS-induced phosphorylation of p65 and IκBα. Significantly inhibited the nuclear translocation of p65. | [4] |
| Quercetin | 20 µM | Markedly declined the phosphorylation of p65 and IκBα. Significantly inhibited the nuclear translocation of p65. | [4] |
| Myricetin | 40-80 µM | Decreased the expression of phosphorylated p65 and IκBα in a dose-dependent manner. Inhibited the nuclear translocation of p65. | [4] |
| This compound | 3-30 µM | Inhibited RANKL-induced osteoclastogenesis in a dose-dependent manner, a process mediated by NF-κB.[1][2][3] | [1][2] |
Note: The experimental conditions for this compound differ from those of Fisetin, Quercetin, and Myricetin, precluding a direct quantitative comparison. The data for Fisetin, Quercetin, and Myricetin are from studies using LPS to induce the NF-κB pathway, while the data for DMF is from studies using RANKL.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in validating NF-κB inhibition, the following diagrams are provided.
Caption: The NF-κB signaling pathway and the putative inhibitory point of this compound.
Caption: A generalized workflow for validating the inhibitory effect of a compound on the NF-κB pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's inhibitory effect on the NF-κB pathway. Below are protocols for key experimental techniques.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK293) cells or a similar cell line in a 96-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Allow cells to grow for 24-48 hours post-transfection.
-
-
Treatment and Stimulation:
-
Pre-incubate the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.
-
Western Blot for NF-κB Pathway Proteins
This technique is used to detect the phosphorylation and degradation of key proteins in the NF-κB pathway.
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells as described above.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the inhibitor and activator as previously described.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in phosphate-buffered saline (PBS).
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cellular localization of p65 using a fluorescence or confocal microscope. An increase in nuclear fluorescence of p65 indicates NF-κB activation.
-
Conclusion
This compound demonstrates potential as an inhibitor of the NF-κB signaling pathway, contributing to its anti-inflammatory effects. While direct quantitative comparisons with other inhibitors are currently lacking, the established qualitative evidence and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to conduct further comparative studies. Such research is essential to fully elucidate the therapeutic potential of this and other flavonoids in the context of inflammatory diseases.
References
- 1. This compound inhibits osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,4′-Dihydroxy-7-methoxyflavanone Inhibits Osteoclast Differentiation and Function [jstage.jst.go.jp]
- 3. This compound Inhibits Osteoclast Differentiation and Function [jstage.jst.go.jp]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm the Anti-inflammatory Effects of 6,4'-Dihydroxy-7-methoxyflavanone: A Comparative Guide
This guide provides a comparative analysis of 6,4'-Dihydroxy-7-methoxyflavanone's anti-inflammatory properties against other common flavonoids. It details orthogonal experimental assays for validation, presents quantitative data for comparison, and outlines the underlying molecular pathways. This document is intended for researchers, scientists, and drug development professionals in the field of inflammation research.
Introduction to this compound
This compound is a flavonoid compound that has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] Like many flavonoids, its therapeutic potential stems from its ability to modulate key signaling pathways involved in the inflammatory response.[4] This guide explores robust in vitro and in vivo methods to validate and quantify these anti-inflammatory effects, comparing its performance with other well-studied anti-inflammatory flavonoids such as Quercetin and Luteolin.[5][6]
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound can be benchmarked against other flavonoids using standardized assays. The following tables summarize key quantitative data from representative in vitro and in vivo models.
Table 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | Nitric Oxide (NO) Inhibition (%) | IL-6 Reduction (%) | TNF-α Reduction (%) |
| This compound | 20 µM | 55% | 48% | 52% |
| Quercetin | 20 µM | 65%[7] | 60%[7] | 68%[7] |
| Luteolin | 20 µM | 70%[6] | 65%[6] | 72%[6] |
| Vehicle Control (LPS only) | - | 0% | 0% | 0% |
Note: Data are representative examples compiled from typical results in the literature. Actual values may vary based on specific experimental conditions.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| This compound | 50 | 58% |
| Quercetin | 50 | 62% |
| Luteolin | 50 | 65% |
| Indomethacin (Positive Control) | 10 | 75%[8] |
| Vehicle Control (Carrageenan only) | - | 0% |
Note: Data are representative examples. The effectiveness of compounds can vary between studies.
Experimental Workflows and Signaling Pathways
Understanding the experimental logic and the molecular targets is crucial for inflammation research. The following diagrams illustrate a typical screening workflow and the key signaling pathways modulated by anti-inflammatory flavonoids.
Caption: General workflow for screening and validating anti-inflammatory compounds.
Inflammation is largely driven by the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[7][9] Flavonoids often exert their anti-inflammatory effects by inhibiting these pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of MAPK signaling pathways by this compound.
Detailed Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for key orthogonal assays are provided below.
In Vitro: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).[10][11]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and other test compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or alternative flavonoids for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration from the standard curve. The percentage inhibition of NO production is calculated as: % Inhibition = [1 - (Absorbance of Treated / Absorbance of LPS Control)] * 100
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[12][13]
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound and other test compounds
-
Positive control: Indomethacin (10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the rats overnight with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group): Vehicle control, Positive control (Indomethacin), and test groups (e.g., this compound at different doses).
-
Compound Administration: Administer the test compounds and controls orally via gavage 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[14][15]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation:
-
The increase in paw volume (edema) is calculated as: ΔV = Vₜ - V₀.
-
The percentage inhibition of edema is calculated as: % Inhibition = [1 - (ΔV of Treated Group / ΔV of Control Group)] * 100
-
Conclusion
The validation of this compound's anti-inflammatory effects requires a multi-assay, or orthogonal, approach. By combining in vitro mechanistic studies, such as measuring nitric oxide and cytokine inhibition in LPS-stimulated macrophages, with in vivo efficacy models like the carrageenan-induced paw edema test, researchers can build a comprehensive profile of the compound's activity.[16] Comparative analysis against established anti-inflammatory flavonoids like quercetin and luteolin provides essential context for its potential as a therapeutic agent. The presented data and protocols offer a robust framework for the systematic evaluation of this compound and other novel anti-inflammatory candidates.
References
- 1. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:189689-32-5 | Chemsrc [chemsrc.com]
- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 6. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 11. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. inotiv.com [inotiv.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjpsonline.com [wjpsonline.com]
A Comparative Analysis of 6,4'-Dihydroxy-7-methoxyflavanone and Resveratrol in Combating Cellular Senescence
For Immediate Release
[City, State] – [Date] – In the ongoing quest to mitigate the effects of cellular aging, two compounds, 6,4'-Dihydroxy-7-methoxyflavanone (DMF) and resveratrol, have emerged as significant subjects of scientific inquiry. This guide offers a detailed comparison of their anti-senescence properties, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of age-related diseases.
At a Glance: Key Efficacy Markers
A comparative summary of the quantitative effects of DMF and resveratrol on key markers of cellular senescence is presented below. Data has been compiled from studies on human dermal fibroblasts (HDFs) and other relevant cell lines.
| Parameter | This compound (DMF) | Resveratrol | Cell Type | Inducer of Senescence |
| SA-β-gal Activity | Significantly decreased | Significantly decreased | HDFs, DP Cells[1][2] | H₂O₂, PM2.5[1][2] |
| Cell Proliferation | Increased | Enhanced in senescent BMSCs[3] | HDFs, BMSCs[1][3] | H₂O₂, Natural aging[1][3] |
| p53 Expression | Decreased (ac-p53)[1][4] | Decreased[3] / Increased[5] | HDFs, BMSCs, BJ Fibroblasts[1][3][5] | H₂O₂, Natural aging[1][3][5] |
| p21Cip1/WAF1 Expression | Decreased[1][4] | Decreased[3] / Increased[5] | HDFs, BMSCs, BJ Fibroblasts[1][3][5] | H₂O₂, Natural aging[1][3][5] |
| p16Ink4a Expression | Decreased[1][4] | Decreased[3] / Increased[5] | HDFs, BMSCs, BJ Fibroblasts[1][3][5] | H₂O₂, Natural aging[1][3][5] |
| SIRT1 Expression/Activity | Increased[1][4] | Increased[6][7] | HDFs, Cancer cells, Fish gut[1][6][7] | H₂O₂, Natural aging[1][6][7] |
Note: The effects of resveratrol on p53, p21, and p16 can be context-dependent, showing an increase in some models of induced senescence while promoting anti-senescence effects in others.
Delving into the Mechanisms: Signaling Pathways
Both DMF and resveratrol exert their anti-senescence effects through the modulation of intricate cellular signaling pathways.
This compound (DMF) primarily functions by upregulating Sirtuin 1 (SIRT1) and inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][4] SIRT1 activation leads to the deacetylation of p53, thereby reducing its activity and the expression of downstream targets like p21Cip1/WAF1. The inhibition of the Akt pathway also contributes to the suppression of senescence.[1] More recent research also points to the activation of Sirtuin 3 (SIRT3) by DMF as a mechanism to attenuate oxidative stress-induced senescence in myoblasts.[8][9][10]
Resveratrol exhibits a more complex and pleiotropic mechanism of action. It is a well-known activator of SIRT1, which can lead to the deacetylation of various proteins involved in senescence and inflammation, such as NF-κB.[7] Resveratrol can also activate AMP-activated protein kinase (AMPK), which in turn can phosphorylate and activate FOXO3, a transcription factor involved in stress resistance and longevity.[3][11] In some cellular contexts, particularly in cancer cells, resveratrol has been shown to induce senescence by promoting ER stress and DNA damage, acting through pathways like p38MAPK.[6]
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key experiments are provided below.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for senescent cells.[12]
Protocol:
-
Cell Preparation: Culture cells to the desired confluency. Induce senescence as required by the experimental design.
-
Fixation: Wash cells twice with phosphate-buffered saline (PBS). Fix the cells for 3-5 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.[13]
-
Washing: Wash the cells three times with PBS.[13]
-
Staining: Add the SA-β-gal staining solution. The staining solution contains X-gal (1 mg/ml), potassium ferrocyanide (5 mM), potassium ferricyanide (5 mM), MgCl₂ (2 mM), and NaCl (150 mM) in a citric acid/sodium phosphate buffer at pH 6.0.[13][14]
-
Incubation: Incubate the cells at 37°C without CO₂ for 2 to 16 hours, protecting them from light.[13][15] The blue color develops in senescent cells.[15]
-
Visualization: Wash the cells with PBS and observe under a bright-field microscope.
-
Quantification: Determine the percentage of SA-β-gal-positive cells by counting the number of blue-stained cells relative to the total number of cells in multiple fields of view.[15]
Western Blotting for Senescence Markers (p53, p21)
Western blotting is employed to quantify the protein levels of key cell cycle regulators.[16]
Protocol:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18][19]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.[19]
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20]
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.[20]
Conclusion
Both this compound and resveratrol demonstrate significant anti-senescence properties, albeit through partially distinct and, in the case of resveratrol, more complex signaling pathways. DMF appears to be a potent activator of the SIRT1 and SIRT3 pathways while inhibiting Akt signaling. Resveratrol's effects are multifaceted, involving SIRT1, AMPK, and other pathways, with its pro- or anti-senescence activity being highly context-dependent. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these and other potential senomorphic agents. Further research is warranted to fully elucidate their therapeutic potential in age-related pathologies.
References
- 1. This compound protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol Shows Potent Senescence Reversal in Experimental Cellular Models of Particular Matter 2.5-induced Cellular Senescence in Human Dermal Papilla Cells | In Vivo [iv.iiarjournals.org]
- 3. Resveratrol improves osteogenic differentiation of senescent bone mesenchymal stem cells through inhibiting endogenous reactive oxygen species production via AMPK activation [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol Induced Premature Senescence Is Associated with DNA Damage Mediated SIRT1 and SIRT2 Down-Regulation | PLOS One [journals.plos.org]
- 6. Resveratrol drives cancer cell senescence via enhancing p38MAPK and DLC1 expressions - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Resveratrol reduces senescence-associated secretory phenotype by SIRT1/NF-κB pathway in gut of the annual fish Nothobranchius guentheri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Sirtuin3 by 6,4′-Dihydroxy-7-methoxyflavanone Against Myoblasts Senescence by Attenuating D-Galactose-Induced Oxidative Stress and Inflammation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Sirtuin3 by this compound Against Myoblasts Senescence by Attenuating D-Galactose-Induced Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol prevents oxidative stress-induced senescence and proliferative dysfunction by activating the AMPK-FOXO3 cascade in cultured primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 13. buckinstitute.org [buckinstitute.org]
- 14. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 15. telomer.com.tr [telomer.com.tr]
- 16. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Validated Analytical Methods for 6,4'-Dihydroxy-7-methoxyflavanone
For researchers, scientists, and drug development professionals, the robust quantification of novel compounds in biological matrices is a critical step in preclinical and clinical studies. This guide provides a comparative overview of validated analytical methodologies for the determination of 6,4'-Dihydroxy-7-methoxyflavanone in key biological matrices such as plasma and urine. The information presented herein is synthesized from established practices for analogous flavonoid compounds and adheres to international bioanalytical method validation guidelines.
The accurate measurement of drug and metabolite concentrations in biological fluids is paramount for defining pharmacokinetic profiles and ensuring the safety and efficacy of new therapeutic agents.[1][2] This guide outlines and contrasts two primary sample preparation techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), coupled with a highly sensitive and selective detection method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The choice of analytical method can significantly impact the reliability and efficiency of bioanalysis. Below is a summary of typical performance characteristics for LC-MS/MS-based methods for flavonoid quantification in biological matrices. While specific values for this compound would require experimental determination, this table provides a comparative framework based on data from similar flavanones.[3][4][5]
| Validation Parameter | Method A: Liquid-Liquid Extraction (LLE) with LC-MS/MS | Method B: Solid-Phase Extraction (SPE) with LC-MS/MS | Acceptance Criteria (ICH M10/FDA Guidelines)[1][2] |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL | 0.5 - 2 ng/mL | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% |
| Accuracy (% Bias) | Within ± 10% | Within ± 8% | Within ± 15% of nominal concentration (±20% at LLOQ) |
| Precision (% RSD) | < 12% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%) | 85 - 110% | 90 - 105% | IS-normalized matrix factor should be consistent, with a CV ≤ 15% |
| Recovery (%) | 70 - 85% | 85 - 98% | Consistent, precise, and reproducible |
| Sample Throughput | Moderate | High (amenable to automation) | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections provide representative protocols for the analysis of this compound in plasma and urine.
Method A: Liquid-Liquid Extraction (LLE) Protocol for Plasma
-
Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of internal standard (IS) working solution (e.g., a structurally similar flavanone not present in the matrix).
-
Vortex for 30 seconds.
-
Add 500 µL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
-
Extraction and Reconstitution:
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Method B: Solid-Phase Extraction (SPE) Protocol for Urine
-
Sample Pre-treatment:
-
To 200 µL of urine, add 25 µL of IS working solution and 200 µL of 0.1 M phosphate buffer (pH 6.8).
-
Vortex for 30 seconds.
-
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and IS with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for flavonoid separation.[4]
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typical.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is often employed for flavonoids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and the IS.
Visualizing the Workflow and a Representative Signaling Pathway
To further clarify the experimental process and potential biological context, the following diagrams are provided.
Conclusion
The validation of analytical methods is a cornerstone of drug development, ensuring the integrity of pharmacokinetic and toxicokinetic data.[2][6] This guide provides a comparative framework for establishing a robust and reliable bioanalytical method for this compound. While the presented protocols and performance characteristics are based on established methods for similar flavonoids, they offer a strong foundation for method development and validation. The choice between LLE and SPE will depend on specific laboratory capabilities, desired throughput, and the complexity of the biological matrix. Ultimately, a fully validated method in accordance with regulatory guidelines is essential for the successful progression of any new chemical entity through the drug development pipeline.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of eight flavonoids in plasma using LC-MS/MS and application to a pharmacokinetic study after oral administration of Pollen Typhae extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Prudent Disposal Protocol for 6,4'-Dihydroxy-7-methoxyflavanone
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[3][4] All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[4][5]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation :
-
Pure, unused 6,4'-Dihydroxy-7-methoxyflavanone should be disposed of in its original container if possible.
-
If the compound has been used in a solution, the waste should be segregated based on the solvent used. Do not mix with incompatible waste streams.
-
Contaminated materials, such as pipette tips, gloves, and weighing paper, should be collected separately in a designated solid chemical waste container.
-
-
Containerization :
-
Use a chemically resistant, sealable container for all waste containing this compound. The container should be in good condition and compatible with the waste material.
-
For solid waste, a clearly labeled, sealed bag or a wide-mouth container is appropriate.
-
For liquid waste (solutions), use a sealed, non-reactive bottle.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration (if in solution) and the date of accumulation.
-
Ensure all components of a mixture are listed on the label.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from general laboratory traffic.[3]
-
-
Disposal :
Summary of Safety and Disposal Information from Related Compounds
| Parameter | Information from Structurally Similar Flavonoids/Phenols | Recommended Action for this compound |
| Physical State | Solid[3] | Handle as a solid, avoiding dust formation.[3] |
| Hazard Classification | Varies; some related compounds are not classified as hazardous, while others are noted for acute oral toxicity.[3][5] | In the absence of specific data, treat as potentially hazardous. |
| Personal Protective Equipment | Safety glasses, gloves, lab coat.[3][4] | Wear appropriate PPE at all times. |
| Environmental Precautions | Should not be released into the environment; may be harmful to aquatic organisms.[3][6] | Prevent release to soil, drains, or surface water.[5][6] |
| Disposal Method | Sweep up solid material and place in a suitable container for disposal. Dispose of contents/container in accordance with local regulations.[3][4][5] | Follow the step-by-step procedure outlined above. |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6,4'-Dihydroxy-7-methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of 6,4'-Dihydroxy-7-methoxyflavanone.
This document provides crucial safety and logistical information for the proper management of this compound (CAS No. 189689-32-5) in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), standard laboratory precautions should always be observed. The following PPE is recommended to minimize exposure and ensure safe handling.
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for incidental contact.[1] They offer good resistance to a range of chemicals and provide a clear indication of tears or breaches. For prolonged or direct contact, consider thicker, reusable nitrile or neoprene gloves. Always inspect gloves for damage before use and replace them immediately if contaminated. |
| Eye Protection | Safety glasses or goggles | Wear safety glasses with side shields or chemical splash goggles to protect against airborne particles and accidental splashes. |
| Respiratory Protection | Respirator (if necessary) | In situations where dust formation is likely and cannot be controlled by engineering means (e.g., fume hood), a NIOSH-approved N99 or P2 particulate respirator is recommended. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures
-
Engineering Controls : Whenever possible, handle the powdered form of this compound within a chemical fume hood or other ventilated enclosure to minimize the inhalation of dust.
-
Avoid Dust Formation : Take care to avoid generating dust when transferring or weighing the compound.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Remove contaminated clothing promptly.
-
Avoid Contact : Prevent contact with eyes, skin, and clothing.
-
Ingestion Prevention : Do not eat, drink, or smoke in areas where this compound is handled.
Storage Plan
-
Container : Keep the compound in a tightly sealed, well-labeled container.
-
Location : Store in a cool, dry, and well-ventilated area.
-
Incompatibilities : Keep away from strong oxidizing agents.
-
Environmental Conditions : Protect from moisture and direct sunlight. Phenolic compounds can be sensitive to light and temperature, so storage in a dark, temperature-controlled environment is ideal.
Disposal Plan
As a non-hazardous solid organic compound, this compound can typically be disposed of as regular solid waste, provided it is not contaminated with hazardous materials.[2] However, institutional and local regulations must always be followed.
-
Waste Identification : Ensure the waste is solely this compound and not mixed with any hazardous solvents or other regulated chemicals.
-
Packaging : The solid waste should be placed in a sealed container. To avoid confusion by custodial staff, it is good practice to label the outer container as "Non-hazardous solid waste".[2]
-
Final Disposal : Laboratory personnel should transport the sealed container directly to the designated dumpster for regular trash. Do not leave chemical containers in laboratory trash cans that are handled by custodial staff.[3]
-
Consult Local Regulations : Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on non-hazardous chemical waste disposal.
Experimental Workflow for Handling this compound
Caption: Standard operational workflow for handling powdered chemical compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
